KU-0058684
Descripción
Propiedades
Número CAS |
623578-11-0 |
|---|---|
Fórmula molecular |
C19H14FN3O3 |
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
1-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H14FN3O3/c20-14-6-5-11(10-16(14)23-17(24)7-8-18(23)25)9-15-12-3-1-2-4-13(12)19(26)22-21-15/h1-6,10H,7-9H2,(H,22,26) |
Clave InChI |
YQSZNYLPVBOGPO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
KU0058684; KU-0058684; KU 0058684; KU58684; KU 58684; KU-58684 |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of KU-0058684, a Dual PARP and DNA-PK Inhibitor
Disclaimer: Initial research indicates that the compound KU-0058684 is a dual inhibitor of Poly (ADP-ribose) polymerase (PARP) and the DNA-dependent protein kinase (DNA-PK), rather than a Monopolar Spindle 1 (Mps1) kinase inhibitor. This guide will, therefore, focus on the mechanism of action of this compound in the context of PARP and DNA-PK inhibition. Due to the limited availability of specific preclinical data for this compound in peer-reviewed literature, this document will provide a comprehensive overview of the mechanisms of PARP and DNA-PK inhibition, supported by representative data and experimental protocols for this class of compounds.
Executive Summary
This compound is identified as a potent inhibitor of two key enzymes in the DNA damage response (DDR) network: Poly (ADP-ribose) polymerase (PARP) and the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). By targeting both the single-strand break (SSB) and double-strand break (DSB) repair pathways, this compound represents a therapeutic strategy to induce synthetic lethality in cancers with specific DNA repair deficiencies and to potentiate the effects of DNA-damaging agents like radiation and chemotherapy. This guide elucidates the core mechanisms of PARP and DNA-PK, details how their inhibition disrupts cellular processes, presents typical quantitative data for this inhibitor class, outlines key experimental protocols for their evaluation, and provides visual diagrams of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Dual Inhibition of PARP and DNA-PK
The primary mechanism of action of this compound is the simultaneous inhibition of PARP and DNA-PK, two critical enzymes in distinct but complementary DNA repair pathways.
PARP Inhibition and Synthetic Lethality
Poly (ADP-ribose) polymerases, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Upon detecting an SSB, PARP1 binds to the damaged site and synthesizes long chains of poly (ADP-ribose) (PAR) onto itself and other acceptor proteins.[1][2] This PARylation process serves as a scaffold to recruit other DNA repair factors, such as XRCC1, to the site of damage.[1]
PARP inhibitors act by competing with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) substrate at the catalytic site of PARP enzymes.[2][3] This not only prevents the synthesis of PAR chains but also "traps" the PARP enzyme on the DNA at the site of the break.[2] These trapped PARP-DNA complexes are highly cytotoxic as they obstruct DNA replication. When a replication fork encounters an unrepaired SSB or a trapped PARP complex, the fork can collapse, leading to the formation of a more complex and lethal DNA double-strand break (DSB).[3][4]
In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which is an error-free mechanism.[1] However, in cancer cells with mutations in key HR genes, such as BRCA1 or BRCA2, this repair pathway is deficient.[2] The inability to repair these PARP inhibitor-induced DSBs leads to genomic instability and ultimately cell death. This concept, where a deficiency in two genes or pathways simultaneously results in cell death while a deficiency in either one alone does not, is known as synthetic lethality .[2]
DNA-PK Inhibition and the Non-Homologous End Joining (NHEJ) Pathway
DNA-dependent protein kinase (DNA-PK) is a key component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks in human cells.[5] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[5] The Ku heterodimer recognizes and binds to the broken DNA ends, subsequently recruiting and activating DNA-PKcs.[5] Activated DNA-PKcs then phosphorylates a variety of downstream targets, including itself, to facilitate the processing and ligation of the broken ends, completing the repair process.[5] While efficient, NHEJ is an error-prone pathway that can introduce small insertions or deletions at the repair site.[3]
Inhibitors of DNA-PK, such as this compound, target the ATP-binding site of the DNA-PKcs subunit, preventing the phosphorylation events necessary for NHEJ.[6] By blocking this major DSB repair pathway, these inhibitors can significantly enhance the cytotoxic effects of agents that induce DSBs, such as ionizing radiation and certain chemotherapies. In the context of a dual PARP/DNA-PK inhibitor, blocking NHEJ becomes particularly important. When PARP inhibition leads to DSBs, cancer cells might attempt to repair them using the error-prone NHEJ pathway. By simultaneously inhibiting DNA-PK, this compound effectively shuts down this alternative repair route, leading to a greater accumulation of lethal DNA damage.
Quantitative Data for PARP and DNA-PK Inhibitors
While specific quantitative data for this compound is not widely available in the public domain, the following table summarizes representative data for other well-characterized PARP and DNA-PK inhibitors to provide a comparative context.
| Compound | Target(s) | IC50 (Biochemical) | Cellular IC50 (Target Engagement) | Reference |
| Olaparib | PARP1/2 | ~5 nM | Not applicable | [7] |
| NU7441 | DNA-PK | 14 nM | Not applicable | [8] |
| KU-0060648 | DNA-PK, PI3K | 8.6 nM (DNA-PK) | 19 nM (MCF7 cells, p-DNA-PK) | [9][10] |
| AZD7648 | DNA-PK | 0.6 nM | Not applicable | [6][8] |
| CC-115 | DNA-PK, mTOR | 13 nM (DNA-PK) | Not applicable | [8] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Experimental Protocols
The characterization of a dual PARP/DNA-PK inhibitor like this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.
Biochemical Kinase and PARP Activity Assays
-
Objective: To determine the in vitro inhibitory activity of the compound against purified PARP and DNA-PK enzymes.
-
Methodology:
-
DNA-PK Kinase Assay: Purified DNA-PK enzyme is incubated with a specific peptide substrate, ATP (often radiolabeled [γ-³²P]ATP), and varying concentrations of the inhibitor. The reaction is allowed to proceed for a defined period and then stopped. The amount of phosphorylated substrate is quantified using methods like scintillation counting or filter-binding assays. The IC50 value is calculated from the dose-response curve.
-
PARP Activity Assay: This assay typically uses a plate-based colorimetric or fluorescent method. Histones are coated onto a microplate to serve as a substrate for PARP. Purified PARP enzyme, NAD+, and varying concentrations of the inhibitor are added. The PARP enzyme incorporates biotinylated-ADP-ribose onto the histones. The amount of incorporated biotin (B1667282) is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. The IC50 is determined from the resulting dose-response curve.
-
Cellular Target Engagement Assays
-
Objective: To confirm that the compound inhibits PARP and DNA-PK activity within intact cells.
-
Methodology:
-
PARP Inhibition (PAR levels): Cells are treated with a DNA-damaging agent (e.g., hydrogen peroxide) to stimulate PARP activity, in the presence or absence of the inhibitor. Cell lysates are then prepared, and the levels of PAR are quantified by Western blotting or ELISA using an anti-PAR antibody.
-
DNA-PK Inhibition (p-DNA-PKcs S2056): Cells are exposed to ionizing radiation to induce DSBs and activate DNA-PK. Cells are co-treated with the inhibitor at various concentrations. Cell lysates are analyzed by Western blotting using an antibody specific for the autophosphorylated form of DNA-PKcs at serine 2056, a key marker of its activation. A reduction in the p-DNA-PKcs signal indicates target engagement.[10]
-
DNA Damage and Repair Assays
-
Objective: To measure the impact of the inhibitor on DNA repair capacity.
-
Methodology:
-
γH2AX Foci Formation: H2AX is a histone variant that is rapidly phosphorylated (to form γH2AX) at the sites of DSBs. Cells are treated with a DNA-damaging agent with or without the inhibitor. After a period of time to allow for repair, the cells are fixed and stained with an antibody against γH2AX. The number of fluorescent foci per nucleus, visualized by microscopy, corresponds to the number of DSBs. An increase in the number and persistence of γH2AX foci in inhibitor-treated cells indicates impaired DSB repair.
-
Cell Viability and Clonogenic Survival Assays
-
Objective: To assess the cytotoxic and cytostatic effects of the inhibitor, alone or in combination with DNA-damaging agents.
-
Methodology:
-
Clonogenic Survival Assay: This is the gold standard for measuring the reproductive viability of cells after treatment. A known number of cells are seeded and treated with the inhibitor, a DNA-damaging agent (e.g., etoposide (B1684455) or radiation), or a combination of both.[10] After treatment, the cells are allowed to grow for 1-2 weeks until visible colonies form. The colonies are then stained and counted. A reduction in the number of colonies in the combination treatment group compared to the single-agent groups indicates sensitization.[10]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: DNA Damage Response Pathways Inhibited by this compound.
Experimental Workflow Diagram
Caption: Experimental Workflow for a Dual PARP/DNA-PK Inhibitor.
References
- 1. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. DNA-PK compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 10. Chemosensitization of cancer cells by KU-0060648, a dual inhibitor of DNA-PK and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive PARP Trapping Efficiency of KU-0058684: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the PARP trapping efficiency of the potent PARP inhibitor, KU-0058684. Despite extensive review of the scientific literature, specific quantitative data on the PARP trapping efficiency for this compound has not been publicly reported. The primary characterization of this compound in published studies focuses on its potent catalytic inhibition of PARP-1.
This document will provide a comprehensive overview of the PARP trapping phenomenon, its significance in the mechanism of action of PARP inhibitors, and the established experimental protocols for its quantification. While direct data for this compound is unavailable, this guide will equip researchers with the foundational knowledge and methodologies to assess this critical parameter.
Quantitative Data Summary
As of the latest available data, there is no published quantitative value for the PARP trapping efficiency of this compound. The key reported metric for this inhibitor is its catalytic inhibitory potency against PARP-1.
Table 1: Catalytic Inhibitory Potency of this compound
| Compound | Target | IC50 (nM) |
| This compound | PARP-1 | 3.2 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
For comparative context, the following table summarizes the PARP trapping efficiencies of other well-characterized clinical PARP inhibitors. The potency of PARP trapping often correlates with the cytotoxic effects of these inhibitors.
Table 2: Comparative PARP Trapping Potency of Clinically Relevant PARP Inhibitors
| PARP Inhibitor | Relative PARP Trapping Potency |
| Talazoparib | Very High |
| Niraparib | High |
| Olaparib | Moderate |
| Rucaparib | Moderate |
| Veliparib | Low |
Note: The relative potencies are a general consensus from multiple studies and can vary based on the specific cell lines and experimental conditions used.
The PARP Trapping Mechanism
Beyond the catalytic inhibition of Poly(ADP-ribose) polymerase (PARP), a key mechanism of action for many PARP inhibitors is the "trapping" of PARP enzymes on DNA. This process converts PARP into a cytotoxic DNA lesion, which can lead to replication fork collapse and cell death, particularly in cancer cells with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations).
The process can be summarized as follows:
-
PARP1 binds to a site of single-strand DNA damage.
-
Upon binding, PARP1 becomes catalytically active and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.
-
This auto-PARylation leads to the dissociation of PARP1 from the DNA, allowing access for DNA repair proteins.
-
PARP inhibitors bind to the catalytic domain of PARP1, preventing PAR chain synthesis.
-
This inhibition of auto-PARylation "traps" the PARP1-inhibitor complex on the DNA, creating a physical obstruction to DNA replication and repair.
Experimental Protocols for Measuring PARP Trapping
Several methodologies are employed to quantify the trapping of PARP on DNA. These assays are crucial for characterizing the mechanism of action of novel PARP inhibitors.
Cellular Chromatin Fractionation and Immunoblotting
This biochemical method is a widely used technique to assess the amount of PARP bound to chromatin.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest to a desired confluency. Treat the cells with the PARP inhibitor at various concentrations for a specified duration. A DNA-damaging agent, such as methyl methanesulfonate (B1217627) (MMS), is often co-administered to induce single-strand breaks and subsequent PARP recruitment.
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the soluble nuclear proteins from the chromatin-bound proteins. This is typically achieved using a series of buffers with increasing detergent concentrations and centrifugation steps.
-
Protein Quantification: Quantify the total protein concentration in both the soluble and chromatin-bound fractions using a standard protein assay (e.g., BCA assay).
-
Immunoblotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Probe the membrane with a primary antibody specific for PARP1. A loading control for the chromatin fraction, such as Histone H3, should also be probed.
-
Detection and Analysis: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities using densitometry software. The amount of trapped PARP is determined by the ratio of chromatin-bound PARP1 to the loading control.
Proximity Ligation Assay (PLA)
The proximity ligation assay is a more sensitive and in situ method for detecting and quantifying PARP-DNA complexes within intact cells.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the PARP inhibitor and a DNA-damaging agent as described above.
-
Fixation and Permeabilization: Fix the cells with a crosslinking agent like formaldehyde (B43269) and then permeabilize the cell membranes to allow antibody entry.
-
Primary Antibody Incubation: Incubate the cells with two primary antibodies raised in different species that recognize PARP1 and a marker of chromatin (e.g., Histone H3 or γH2AX).
-
PLA Probe Incubation: Add secondary antibodies conjugated with unique oligonucleotides (PLA probes) that will bind to the primary antibodies.
-
Ligation and Amplification: If the two PLA probes are in close proximity (indicating that PARP1 is bound to chromatin), a ligase is added to join the oligonucleotides, creating a circular DNA template. This template is then amplified via rolling circle amplification.
-
Detection and Imaging: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA product. Visualize the resulting fluorescent spots using a fluorescence microscope. Each spot represents a single PARP1-chromatin interaction.
-
Quantification: Use image analysis software to count the number of PLA signals per cell nucleus. An increase in the number of signals in treated cells compared to control cells indicates PARP trapping.
Visualizations
Signaling Pathway
Caption: PARP1 signaling in DNA repair and the mechanism of PARP trapping by inhibitors.
Experimental Workflow
Caption: Workflow for assessing PARP trapping using chromatin fractionation and immunoblotting.
The Role of KU-Series ATM Inhibitors in the Attenuation of DNA Double-Strand Break Repair: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the KU-series of small molecule inhibitors targeting the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This document will focus on the well-characterized compounds KU-55933 and KU-60019, as "KU-0058684" does not correspond to a known ATM inhibitor and is presumed to be a typographical error. We will explore the mechanism of action of these inhibitors, their impact on DNA double-strand break (DSB) repair, and provide detailed experimental protocols for their characterization.
Introduction to ATM and DNA Double-Strand Break Repair
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. The cell has evolved sophisticated signaling networks to detect DSBs, arrest the cell cycle to allow for repair, and activate the appropriate repair pathways. A central player in this process is the ATM protein kinase.[1] In its inactive state, ATM exists as a non-covalent homodimer. Upon sensing a DSB, typically through the MRE11-RAD50-NBS1 (MRN) complex, ATM rapidly autophosphorylates on serine 1981, leading to its dissociation into active monomers.[2] These active monomers then phosphorylate a vast array of downstream substrates to orchestrate the DDR.
The two major pathways for repairing DSBs are Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). ATM plays a crucial role in promoting the high-fidelity HR pathway, particularly in the S and G2 phases of the cell cycle, by facilitating the resection of DNA ends to generate single-stranded DNA overhangs required for RAD51 loading and strand invasion.
KU-Series ATM Inhibitors: Mechanism of Action
The KU-series of compounds, including KU-55933 and KU-60019, are potent and selective inhibitors of ATM kinase activity.[1][3] They act as ATP-competitive inhibitors, binding to the kinase domain of ATM and preventing the phosphorylation of its downstream targets.[2] By inhibiting ATM, these compounds effectively cripple the cellular response to DSBs, leading to a failure to initiate cell cycle checkpoints and a reduced capacity for DNA repair. This sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents, such as ionizing radiation and certain chemotherapeutics.[1][2]
Quantitative Data: Potency and Selectivity of KU-Series ATM Inhibitors
The following table summarizes the in vitro potency and selectivity of KU-55933, a representative compound of the KU-series.
| Compound | Target | IC50 / Ki | Selectivity vs. Other Kinases | Reference |
| KU-55933 | ATM | IC50: 12.9 nM / Ki: 2.2 nM | DNA-PK (IC50: 2.5 µM), PI3K (IC50: 16.6 µM), mTOR (IC50: 9.3 µM), ATR (highly selective) | [3] |
Experimental Protocols: In Vitro ATM Kinase Assay
This protocol describes a method for determining the in vitro potency of ATM inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against ATM kinase.
Materials:
-
HeLa nuclear extract
-
Rabbit polyclonal anti-ATM antibody (C-terminal)
-
Protein A-Sepharose beads
-
Substrate: Glutathione S-transferase-p53N66 (N-terminal 66 amino acids of p53 fused to GST)
-
ATM assay buffer: 25 mM HEPES (pH 7.4), 75 mM NaCl, 3 mM MgCl2, 2 mM MnCl2, 50 µM Na3VO4, 500 µM DTT, 5% v/v glycerol
-
ATP
-
Test compound (e.g., KU-55933)
-
96-well plates
-
Phospho-serine 15 p53 antibody
-
Goat anti-mouse HRP-conjugated secondary antibody
-
ELISA detection reagents
Procedure:
-
Immunoprecipitation of ATM:
-
Incubate HeLa nuclear extract with rabbit polyclonal anti-ATM antibody in immunoprecipitation buffer.
-
Add Protein A-Sepharose beads to the mixture and incubate for 1 hour to isolate ATM-antibody complexes.
-
Centrifuge to pellet the beads and wash to remove unbound proteins.
-
-
Kinase Reaction:
-
Resuspend the ATM-containing Sepharose beads in ATM assay buffer.
-
In a 96-well plate, incubate the ATM beads with 1 µg of GST-p53N66 substrate in the presence of various concentrations of the test compound or DMSO (vehicle control) for 10 minutes at 37°C with gentle shaking.
-
Initiate the kinase reaction by adding ATP to a final concentration of 50 µM.
-
Incubate for an additional 1 hour at 37°C.
-
-
Detection of Substrate Phosphorylation (ELISA):
-
Centrifuge the plate to pellet the ATM-containing beads.
-
Transfer the supernatant containing the phosphorylated substrate to a new 96-well plate pre-coated to bind GST.
-
Incubate at room temperature for 1.5 hours to allow the GST-p53N66 to bind to the plate.
-
Wash the plate with PBS.
-
Add the phospho-serine 15 p53 primary antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the ELISA detection reagent.
-
Measure the absorbance or luminescence to quantify the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by KU-series ATM inhibitors and a typical experimental workflow for their evaluation.
Caption: DNA Damage Response Pathway and the Point of Inhibition by KU-Series Compounds.
Caption: A typical experimental workflow for the preclinical evaluation of ATM inhibitors.
Conclusion
The KU-series of ATM inhibitors, exemplified by KU-55933 and KU-60019, are powerful tools for both basic research and as potential therapeutic agents. By potently and selectively inhibiting the kinase activity of ATM, these compounds disrupt the cellular response to DNA double-strand breaks, leading to defects in DNA repair and cell cycle checkpoint control. This mechanism of action underlies their ability to sensitize cancer cells to DNA-damaging therapies. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of ATM inhibitors as a promising strategy in oncology.
References
- 1. ATM in DNA repair in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of ATM kinase activity does not phenocopy ATM protein disruption: Implications for the clinical utility of ATM kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. IC50 Calculator | AAT Bioquest [aatbio.com]
Synthetic Lethality Partners of KU-0058684: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0058684, also known as VER-50589, is a potent and specific inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are integral to oncogenic signaling pathways and the DNA damage response (DDR). The inhibition of HSP90 by this compound leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis in cancer cells. This technical guide explores the concept of synthetic lethality in the context of this compound, providing a framework for identifying and validating novel therapeutic combinations. We present a summary of potential synthetic lethal partners, detailed experimental protocols for their identification and validation, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound (VER-50589) and HSP90 Inhibition
This compound (VER-50589) is a small molecule inhibitor that targets the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its chaperone activity.[1] This leads to the proteasomal degradation of HSP90 client proteins.
Table 1: Key Characteristics of this compound (VER-50589)
| Property | Value | Reference(s) |
| Target | Heat Shock Protein 90 (HSP90) | [1] |
| IC50 for HSP90β | 21 nM | [1] |
| Mechanism of Action | ATP-competitive inhibition of HSP90 | [2] |
| Cellular Effects | Degradation of client proteins, cell cycle arrest, apoptosis | [3][4] |
HSP90's clientele is extensive and includes key proteins in various signaling pathways critical for cancer cell survival and proliferation.
Table 2: Major HSP90 Client Proteins and Associated Signaling Pathways
| Pathway | Key Client Proteins |
| PI3K/Akt/mTOR Signaling | Akt, PI3K, mTOR |
| MAPK Signaling | Raf-1, MEK, ERK |
| Cell Cycle Regulation | Cdk4, Cdk6, Cyclin D |
| DNA Damage Response | BRCA1, BRCA2, CHK1, ATM |
| Receptor Tyrosine Kinases | HER2, EGFR, MET |
| Transcription Factors | p53, HIF-1α |
The Principle of Synthetic Lethality with HSP90 Inhibition
Synthetic lethality describes a genetic interaction where the simultaneous loss of two genes results in cell death, while the loss of either gene alone is viable. In the context of cancer therapy, this concept is applied by combining a drug that inhibits a specific protein (like this compound inhibiting HSP90) with a pre-existing genetic alteration in the cancer cell or with another targeted therapy.
Given HSP90's role in maintaining the stability of numerous oncoproteins and DNA repair proteins, its inhibition can create vulnerabilities that can be exploited by targeting a parallel pathway.
Potential Synthetic Lethal Partners of this compound
While direct, high-throughput screens for synthetic lethal partners of this compound are not extensively published, we can infer potential partners based on the known functions of HSP90 and preclinical data from other HSP90 inhibitors.
DNA Damage Response (DDR) Pathway Inhibitors
HSP90 is a key regulator of multiple proteins involved in DNA repair pathways, including homologous recombination (HR) and base excision repair (BER).[5] Inhibition of HSP90 can lead to a state of "BRCAness" or HR deficiency. Therefore, combining this compound with inhibitors of other DDR pathways, such as PARP inhibitors, could be a powerful synthetic lethal strategy.[6]
Table 3: Potential Synthetic Lethal Interactions with DDR Inhibitors
| Combination Partner | Rationale | Potential for Synergy |
| PARP Inhibitors (e.g., Olaparib, Rucaparib) | HSP90 inhibition compromises HR repair, sensitizing cells to PARP inhibition which targets single-strand break repair. | High |
| ATR Inhibitors | ATR is a key kinase in the response to replication stress. Co-inhibition may overwhelm the cell's ability to cope with DNA damage. | Moderate to High |
| CHK1 Inhibitors | CHK1 is a critical cell cycle checkpoint kinase activated by DNA damage. Its inhibition, combined with HSP90i-induced genomic instability, could be lethal. | Moderate to High |
Inhibitors of Oncogenic Signaling Pathways
Cancer cells are often addicted to specific oncogenic signaling pathways. While HSP90 inhibition can dampen these pathways by degrading key components, cancer cells can sometimes develop resistance through feedback loops or parallel pathway activation. Combining this compound with inhibitors that target other nodes in these pathways can create a more complete and durable response.
Table 4: Potential Synthetic Lethal Interactions with Signaling Pathway Inhibitors
| Combination Partner | Rationale | Potential for Synergy |
| PI3K/mTOR Inhibitors | Dual targeting of the PI3K/Akt/mTOR pathway can overcome feedback activation and lead to enhanced apoptosis.[7][8][9] | High |
| MEK Inhibitors | Co-inhibition of the MAPK pathway at different points can prevent resistance and induce a stronger anti-proliferative effect. | High |
| BRAF Inhibitors (in BRAF-mutant cancers) | HSP90 stabilizes mutant BRAF. Combining an HSP90 inhibitor with a BRAF inhibitor can lead to a more profound and sustained inhibition of the MAPK pathway. | High |
Experimental Protocols
This section provides detailed methodologies for key experiments to identify and validate synthetic lethal partners of this compound.
High-Throughput siRNA Screening for Synthetic Lethal Partners
This protocol outlines a general workflow for a high-throughput siRNA screen to identify genes whose knockdown sensitizes cancer cells to this compound.
Materials:
-
Cancer cell line of interest
-
siRNA library (e.g., targeting the kinome, druggable genome, or whole genome)
-
This compound (VER-50589)
-
Lipofectamine RNAiMAX or other suitable transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
96-well or 384-well cell culture plates
-
CellTiter-Glo Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in 96-well or 384-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Transfection (Day 1):
-
Prepare two sets of plates for each siRNA: one for treatment with this compound and one for a vehicle control (DMSO).
-
In a separate plate, dilute the siRNA from the library in Opti-MEM.
-
In another plate, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Drug Treatment (Day 2):
-
24 hours post-transfection, replace the medium with fresh medium containing either a sub-lethal concentration of this compound or DMSO vehicle. The concentration of this compound should be determined beforehand to cause minimal cell death on its own.
-
-
Cell Viability Assay (Day 5-7):
-
After 72-96 hours of drug treatment, assess cell viability using the CellTiter-Glo assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luminescence readings of the this compound-treated wells to the corresponding DMSO-treated wells for each siRNA.
-
Calculate a Z-score or a similar statistical measure to identify siRNAs that cause a significant decrease in cell viability in the presence of this compound compared to the vehicle control. "Hits" are genes whose knockdown demonstrates a synthetic lethal interaction.
-
Combination Drug Synergy Assay
This protocol describes how to assess the synergistic effects of this compound with a potential partner drug using a cell viability assay.
Materials:
-
Cancer cell line of interest
-
This compound (VER-50589)
-
Partner drug
-
96-well cell culture plates
-
MTT or MTS cell viability assay reagents
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates and allow them to attach overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the partner drug, both alone and in combination at a constant ratio (e.g., based on their respective IC50 values).
-
Treat the cells with the single agents and the combinations for 72 hours. Include a vehicle control (DMSO).
-
-
Cell Viability Assay:
-
Perform an MTT or MTS assay according to the manufacturer's protocol.[10]
-
For the MTT assay, add MTT reagent and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For the MTS assay, add MTS reagent and read the absorbance at 490 nm after 1-4 hours.
-
-
Synergy Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
-
Use the Chou-Talalay method to calculate the Combination Index (CI).[11][12][13][14][15]
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Software such as CompuSyn can be used for this analysis.
-
Western Blotting for HSP90 Client Protein Degradation
This protocol is for confirming the on-target effect of this compound by assessing the degradation of known HSP90 client proteins.
Materials:
-
Cancer cell line of interest
-
This compound (VER-50589)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[16]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[17][18][19]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of client protein degradation.
Visualizing Pathways and Workflows
Signaling Pathways
Experimental Workflows
Conclusion
The HSP90 inhibitor this compound holds significant promise as an anticancer agent. Its therapeutic potential can be further enhanced by identifying and exploiting synthetic lethal interactions. This guide provides a comprehensive framework for researchers to explore these interactions, from identifying potential partners based on the underlying biology of HSP90 to providing detailed protocols for experimental validation. The systematic application of these approaches will be crucial in developing novel and effective combination therapies for cancer treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. VER-50589 CAS#: 747413-08-7 [amp.chemicalbook.com]
- 3. Development of VER-50589 analogs as novel Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VER-50589 | Apoptosis | HSP | TargetMol [targetmol.com]
- 5. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined PARP inhibitors and small molecular inhibitors in solid tumor treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In pursuit of synergy: An investigation of the PI3K/mTOR/MEK co-targeted inhibition strategy in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic antitumor activity of pan-PI3K inhibition and immune checkpoint blockade in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic Inhibition of PI3K and HSP90 Enhanced Antitumorigenic Efficacy in Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
The Genesis of a Potent PARP Inhibitor: A Technical Guide to the Discovery and Chemical Synthesis of KU-0058684
For Immediate Release
A deep dive into the discovery, chemical synthesis, and preclinical profile of KU-0058684, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), is presented here for researchers, scientists, and professionals in the field of drug development. This technical guide consolidates available data, outlines detailed experimental protocols, and visualizes key pathways and workflows to provide a comprehensive resource on this significant molecule.
This compound emerged from research efforts aimed at developing potent inhibitors of the PARP enzyme family, key players in the cellular response to DNA damage. Its discovery marked a significant step in the exploration of phenanthridinone-based compounds as a promising scaffold for PARP inhibition.
Unveiling the Potency: Biological Activity of this compound
This compound has been identified as a highly potent inhibitor of PARP-1, a critical enzyme in the base excision repair (BER) pathway. Inhibition of PARP-1 by this compound leads to the accumulation of single-strand DNA breaks, which, during replication, can be converted into more lethal double-strand breaks. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, this accumulation of DNA damage can lead to synthetic lethality and targeted cancer cell death.
Quantitative analysis has demonstrated the sub-nanomolar potency of this compound against PARP-1.
| Target | IC50 (nM) |
| PARP-1 | 3.2 |
The Synthetic Pathway: Chemical Synthesis of this compound
The chemical synthesis of this compound, a substituted phenanthridinone, involves a multi-step process. While the specific, detailed synthesis of this compound is proprietary and not fully disclosed in the public domain, the general synthetic strategies for this class of compounds have been described in the scientific literature. The core phenanthridinone scaffold is typically constructed through transition metal-catalyzed cross-coupling reactions.
A plausible synthetic approach, based on published methodologies for similar compounds, is outlined below.
Mechanism of Action: Targeting the DNA Damage Response
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of PARP. In the context of DNA damage, PARP enzymes are recruited to sites of single-strand breaks. They catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other acceptor proteins, a process that recruits other DNA repair factors. By blocking this process, this compound prevents the efficient repair of single-strand breaks.
Experimental Protocols
PARP1 Inhibition Assay
The inhibitory activity of this compound against PARP-1 is typically determined using a biochemical assay. A standard protocol involves the following steps:
-
Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA (e.g., calf thymus DNA treated with a DNA damaging agent), NAD+ (substrate), and a detection reagent for PAR formation (e.g., anti-PAR antibody).
-
Assay Procedure:
-
The PARP-1 enzyme is incubated with activated DNA in an assay buffer.
-
Varying concentrations of this compound are added to the enzyme/DNA mixture.
-
The enzymatic reaction is initiated by the addition of NAD+.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
The reaction is stopped, and the amount of PAR formed is quantified using an appropriate detection method (e.g., ELISA or a fluorescence-based method).
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable sigmoidal curve.
Cellular Proliferation Assay
The effect of this compound on the growth of cancer cell lines is assessed using a proliferation assay.
-
Cell Lines: A panel of cancer cell lines, including those with and without known defects in DNA repair pathways (e.g., BRCA1/2 mutant and wild-type).
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with a range of concentrations of this compound.
-
The cells are incubated for a period of time (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric reagent (e.g., MTT, resazurin, or CellTiter-Glo®).
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 values are determined from the dose-response curves.
Future Directions
The potent and selective nature of this compound has established it as a valuable research tool for studying the role of PARP in DNA repair and as a foundational molecule for the development of clinically approved PARP inhibitors. Further research could focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound and exploring its potential in combination with other anticancer agents to overcome resistance mechanisms.
This technical guide provides a snapshot of the key information available on this compound. As research in the field of PARP inhibition continues to evolve, a deeper understanding of this and similar molecules will undoubtedly contribute to the advancement of cancer therapy.
KU-0058684: A Potent Probe for Elucidating DNA Repair Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core, December 14, 2025 — The intricate network of DNA repair pathways is fundamental to maintaining genomic integrity and preventing tumorigenesis. Small molecule inhibitors that target key components of these pathways have become invaluable tools for dissecting these complex cellular processes. Among these, KU-0058684 has emerged as a highly potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), playing a crucial role in probing the mechanisms of DNA single-strand and double-strand break repair. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying DNA repair pathways, complete with quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades.
Probing PARP-1 Function in DNA Repair
This compound is a robust inhibitor of PARP-1, an enzyme critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] PARP-1 detects SSBs and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors to the site of damage.
Inhibition of PARP-1 by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic DNA double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair, such as those with mutations in BRCA1 or BRCA2 genes, the accumulation of these DSBs cannot be efficiently repaired, leading to a synthetic lethal phenotype. This makes PARP inhibitors like this compound a promising therapeutic strategy for cancers with specific DNA repair defects.
Quantitative Efficacy of this compound
The potency of this compound as a PARP-1 inhibitor is well-documented, with a reported half-maximal inhibitory concentration (IC50) of 3.2 nM for the PARP-1 enzyme.[1] The cellular sensitivity to this compound is particularly pronounced in cancer cell lines with deficiencies in the HR pathway.
| Cell Line | Cancer Type | BRCA Status | This compound IC50 (nM) | Reference |
| CAPAN-1 | Pancreatic | BRCA2 mutant | 3.2 | (McCabe et al., 2005) |
Further research is needed to expand this table with IC50 values across a broader range of cancer cell lines to provide a more comprehensive sensitivity profile.
Investigating DNA Repair Pathways with this compound: Key Experimental Protocols
The following section details established methodologies to investigate the effects of this compound on DNA repair pathways.
PARP Activity Assay
This assay directly measures the enzymatic activity of PARP-1 and its inhibition by this compound.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human PARP-1 enzyme, a DNA substrate (e.g., nicked DNA), and NAD+ (the substrate for PARP-1).
-
Inhibitor Treatment: Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reactions at 37°C to allow for PARP-1 activity.
-
Detection: The formation of PAR can be quantified using several methods, including:
-
Colorimetric Assay: Utilizes a biotinylated NAD+ substrate. The incorporated biotin (B1667282) is then detected with streptavidin-HRP and a colorimetric substrate.
-
Fluorometric Assay: Measures the decrease in NAD+ concentration or the production of nicotinamide, a byproduct of the PARP reaction.
-
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of this compound and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound, providing insights into its cytotoxic and cytostatic effects.
Protocol:
-
Cell Seeding: Plate single cells at a low density in multi-well plates.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified duration.
-
Incubation: Remove the drug and allow the cells to grow for 1-3 weeks, until visible colonies are formed.
-
Fixation and Staining: Fix the colonies with a solution such as methanol (B129727) or paraformaldehyde, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the untreated control.
Immunofluorescence for DNA Damage Markers (γH2AX and RAD51 Foci)
This technique visualizes the formation of DNA DSBs and the recruitment of key repair proteins to these sites.
-
γH2AX Foci Formation: Phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is an early marker of DNA DSBs.
-
RAD51 Foci Formation: RAD51 is a key recombinase in the HR pathway, and its accumulation at sites of DNA damage indicates active HR repair.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, alone or in combination with a DNA damaging agent (e.g., ionizing radiation or a topoisomerase inhibitor).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for γH2AX and/or RAD51.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies.
-
Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX and RAD51 foci per nucleus.
Western Blotting for Phosphorylated Signaling Proteins
This method is used to detect changes in the phosphorylation status of key proteins in DNA damage signaling pathways, such as Chk1 and Chk2.
Protocol:
-
Cell Lysis: Treat cells with this compound and a DNA damaging agent, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-Chk1 Ser345). Also, probe for the total protein as a loading control.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein.
Visualizing the Impact of this compound on DNA Repair Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
References
Unveiling the Cellular Ripple Effect of PARP1 Inhibition by KU-0058684: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cellular consequences of inhibiting Poly(ADP-ribose) polymerase 1 (PARP1) with the potent small molecule inhibitor, KU-0058684. We delve into the quantitative effects on cancer cell lines, detail the experimental methodologies for assessing these outcomes, and provide visual representations of the underlying biological pathways and experimental procedures.
Core Mechanism of Action: Exploiting Synthetic Lethality
This compound is a highly potent inhibitor of PARP-1, with an in vitro IC50 value of 3.2 nM.[1][2][3][4][5][6][7] Its mechanism of action is centered on the concept of "synthetic lethality". PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[8] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP1 by this compound leads to the accumulation of unrepaired SSBs.[8][9][10] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cells to properly repair these DSBs results in genomic instability, cell cycle arrest, and ultimately, apoptosis.[9][11]
Quantitative Analysis of Cellular Response to this compound
The cellular sensitivity to this compound is particularly pronounced in cell lines with BRCA mutations. The following tables summarize the key quantitative data from various studies.
| Cell Line | Genotype | Parameter | Value | Reference |
| CAPAN-1 | BRCA2-deficient | SF50 | 7 nM | [1][3] |
| Various | Not Specified | IC50 (PARP-1) | 3.2 nM | [1][2][3][4][5][6][7] |
Table 1: Potency and Cytotoxicity of this compound. SF50 represents the concentration of the drug required to reduce cell survival by 50%. IC50 is the half-maximal inhibitory concentration.
| Cell Line | Treatment | Effect | Reference |
| ES cells | 24-hour exposure to this compound | Profound arrest of cells with a tetraploid DNA content, indicating arrest in the G2 or M phase of the cell cycle.[12] | [12] |
| ES cells | 48-hour treatment with this compound | Considerable increase in apoptosis, as shown by Annexin-V staining.[12] | [12] |
| Fanca-/-, Fancc-/-, Fanca-/-c-/- fibroblasts | 48-hour treatment with 1 µmol/L this compound | G2-M arrest, as analyzed by FACS.[13] | [13] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis. ES cells refer to embryonic stem cells. Fanca, Fancc refer to Fanconi anemia complementation groups.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments used to characterize the cellular effects of this compound.
PARP1 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.
Materials:
-
96-well FlashPlate
-
Recombinant PARP-1 enzyme
-
Activated DNA
-
PARP Cocktail (containing NAD+)
-
1x PARP Buffer
-
Strep-HRP
-
Chemiluminescent substrate (e.g., PeroxyGlow A and B)
-
This compound or other test compounds
-
Plate reader capable of measuring chemiluminescence
Procedure:
-
Add 50 μL of 1x PARP Buffer to each well of a 96-well plate and incubate for 30 minutes at room temperature.
-
Remove the buffer and add 25 μL of 1x PARP1 cocktail containing activated DNA and varying concentrations of this compound.
-
Initiate the reaction by adding 0.5 U/μL of PARP-1 enzyme to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Wash the wells twice with PBS containing 0.1% Triton X-100.
-
Add 50 μL of Strep-HRP to each well and incubate for 60 minutes.
-
Wash the wells twice.
-
Add equal volumes of PeroxyGlow A and B (100 μL total) to each well.
-
Immediately measure the chemiluminescence using a plate reader.
-
Calculate the IC50 value by performing a nonlinear curve fit of the data.[14][15][16]
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.[17][18]
Materials:
-
Cell culture medium
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.1% w/v)
-
Formaldehyde (4%)
-
This compound
Procedure:
-
Plate cells in 6-well plates at a low density (e.g., 500 cells per well) in triplicate and allow them to attach overnight.[19]
-
Treat the cells with increasing concentrations of this compound. For continuous exposure, the inhibitor is left in the medium for the duration of the experiment.[1][19]
-
Incubate the plates for 10-14 days to allow for colony formation.[13][19]
-
After the incubation period, wash the cells with PBS.
-
Fix the colonies with 4% Formaldehyde for 30 minutes.[19]
-
Stain the colonies with Crystal Violet solution for 1 hour.[19]
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) per well.
-
Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control.
Cell Cycle Analysis by Flow Cytometry
This method uses propidium (B1200493) iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells treated with this compound
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash once with ice-cold PBS.
-
Resuspend the cell pellet in 100 μL of PBS.
-
Add 900 μL of ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate for at least 30 minutes on ice.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 250 μL of PI/RNase solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[20][21]
Apoptosis Assay using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
PBS
-
Annexin V binding buffer
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[22][23][24]
-
Incubate the cells for 15 minutes at room temperature in the dark.[22]
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizing the Molecular and Experimental Landscape
Graphical representations are invaluable for understanding complex biological processes and experimental designs.
Caption: PARP1 inhibition by this compound in HR-deficient cells.
Caption: Workflow for a clonogenic survival assay.
Caption: Workflow for Annexin V/PI apoptosis assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PARP-1 inhibitors: are they the long-sought genetically specific drugs for BRCA1/2-associated breast cancers? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of poly(ADP-ribose) polymerase down-regulates BRCA1 and RAD51 in a pathway mediated by E2F4 and p130 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. PARP-1 inhibitors: are they the long-sought genetically specific drugs for BRCA1/2-associated breast cancers? [medsci.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of novel PARP1/NRP1 dual-targeting inhibitors with strong antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening [frontiersin.org]
- 16. Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A high-throughput chemical screen with FDA approved drugs reveals that the antihypertensive drug Spironolactone impairs cancer cell survival by inhibiting homology directed repair - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PARP inhibition sensitizes p53-deficient breast cancer cells to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Differential effects on p53-mediated cell cycle arrest vs. apoptosis by p90 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Influence of PARP, ATR, CHK1 Inhibitors on Premature Mitotic Entry and Genomic Instability in High-Grade Serous BRCAMUT and BRCAWT Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
- 24. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of KU-0058684 on Cell Cycle Progression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0058684, also known as luminespib (B612032) and NVP-AUY922, is a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are integral to cell cycle regulation, signal transduction, and apoptosis. By inhibiting Hsp90, this compound leads to the proteasomal degradation of these client proteins, resulting in the disruption of critical cellular processes and ultimately inducing cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the effects of this compound and other Hsp90 inhibitors on cell cycle progression, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Hsp90 Inhibition and Cell Cycle Control
Hsp90 plays a pivotal role in the proper folding and conformational maturation of numerous proteins that are essential for cell cycle progression. These client proteins include key kinases and transcription factors that drive the cell through its different phases. Inhibition of Hsp90 by compounds like this compound disrupts this chaperone activity, leading to the misfolding, ubiquitination, and subsequent degradation of these client proteins. This degradation cascade is the primary mechanism by which Hsp90 inhibitors exert their anti-proliferative effects, including the induction of cell cycle arrest.
Quantitative Analysis of Cell Cycle Arrest Induced by Hsp90 Inhibitors
Treatment of cancer cells with Hsp90 inhibitors, including this compound and the structurally related compound ganetespib, consistently results in perturbations of the cell cycle. The specific phase of arrest can be cell-type dependent but a prominent G2/M arrest is frequently observed.[1][2][3][4][5]
Table 1: Effect of Ganetespib on Cell Cycle Distribution in Gastric Cancer Cells
| Cell Line | Treatment (Concentration, Time) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| AGS | Control | 55.3 | 32.1 | 12.6 | [2] |
| AGS | Ganetespib (500 nM, 24h) | 28.7 | 15.4 | 55.9 | [2] |
| N87 | Control | 60.2 | 28.5 | 11.3 | [2] |
| N87 | Ganetespib (500 nM, 24h) | 35.1 | 18.2 | 46.7 | [2] |
Table 2: Effect of Ganetespib on Cell Cycle Distribution in ErbB2+ Breast Cancer Cells
| Cell Line | Treatment (Concentration, Time) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| BT474 | Control | 58.7 | 29.3 | 12.0 | [5] |
| BT474 | Ganetespib (250 nM, 24h) | 42.1 | 15.8 | 42.1 | [5] |
| SKBR3 | Control | 51.2 | 34.5 | 14.3 | [5] |
| SKBR3 | Ganetespib (250 nM, 24h) | 30.9 | 18.6 | 50.5 | [5] |
Table 3: Effect of NVP-AUY922 (this compound) on Cell Cycle Distribution in Non-Small Cell Lung Cancer Cells
| Cell Line | Treatment (Concentration, Time) | % Change in G1 Phase | % Change in S Phase | % Change in G2 Phase | Reference |
| H1299 | NVP-AUY922 (11.4 µM, 72h) | ↓33.79% | ↑0.56% | ↑33.24% | [6] |
Signaling Pathways Modulated by this compound
The cell cycle arrest induced by this compound is a consequence of the degradation of key Hsp90 client proteins that regulate cell cycle transitions. The PI3K/Akt/mTOR pathway, which is central to cell proliferation and survival, is heavily reliant on Hsp90 for the stability of its components, including Akt.
Furthermore, Hsp90 inhibition directly impacts core cell cycle machinery. Several cyclin-dependent kinases (CDKs) and their regulatory cyclin partners are Hsp90 clients. Their degradation following treatment with this compound leads to cell cycle arrest at specific checkpoints. For instance, CDK1 (Cdc2), a key regulator of the G2/M transition, is a known Hsp90 client.[3] Its degradation contributes to the observed G2/M arrest.[7] Similarly, CDK4 and CDK6, which are crucial for the G1/S transition, are also dependent on Hsp90.[8][9][10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Remove the MTT-containing medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound for the specified time. Include a vehicle control.
-
Harvest the cells by trypsinization, collect the supernatant containing any floating cells, and pellet the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol is used to analyze the expression levels of key cell cycle proteins following treatment with this compound.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize protein levels.
Conclusion
This compound and other Hsp90 inhibitors represent a promising class of anti-cancer agents that exert their effects through the disruption of multiple oncogenic signaling pathways. A key mechanism of their action is the induction of cell cycle arrest, frequently at the G2/M transition, by promoting the degradation of essential cell cycle regulatory proteins. The quantitative data and detailed protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the intricate effects of this compound on cell cycle progression and to evaluate its therapeutic potential. Further studies are warranted to fully elucidate the cell-type-specific responses and to optimize combination strategies with other anti-cancer agents.
References
- 1. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 inhibitors cause G2/M arrest associated with the reduction of Cdc25C and Cdc2 in lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Regulation of G1 CDK Complexes by the Hsp90-Cdc37 Chaperone System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Regulation of G1 CDK Complexes by the Hsp90-Cdc37 Chaperone System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atomic structure of Hsp90:Cdc37:Cdk4 reveals Hsp90 regulates kinase via dramatic unfolding - PMC [pmc.ncbi.nlm.nih.gov]
The Role of KU-0058684 in Maintaining Genomic Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Genomic instability is a hallmark of cancer, and targeting the cellular machinery that maintains the integrity of our DNA has emerged as a promising therapeutic strategy. This technical guide delves into the role of KU-0058684, a potent small molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), in the context of genomic stability. We will explore its mechanism of action, its effects on DNA repair pathways, and its potential as a therapeutic agent, particularly in cancers with deficiencies in homologous recombination. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound's activity.
Introduction to this compound and Genomic Stability
Genomic stability is essential for the faithful transmission of genetic information from one generation of cells to the next. It is maintained by a complex network of DNA damage response (DDR) pathways that detect and repair DNA lesions, ensuring the integrity of the genome.[1][2][3] A key player in the DDR is the enzyme Poly (ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a nuclear protein that acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.
This compound is a potent and specific inhibitor of PARP-1, with a half-maximal inhibitory concentration (IC50) of 3.2 nM.[4] By inhibiting PARP-1, this compound disrupts the efficient repair of SSBs. In cells with proficient homologous recombination (HR) repair, these unrepaired SSBs can be converted into double-strand breaks (DSBs) during DNA replication, which are then repaired by the HR pathway. However, in cancer cells with deficiencies in HR, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP-1 by this compound leads to the accumulation of DSBs that cannot be effectively repaired. This accumulation of DNA damage triggers cell cycle arrest and ultimately leads to apoptosis, a phenomenon known as synthetic lethality.[5][6][7] This targeted approach makes PARP inhibitors like this compound a promising therapeutic strategy for cancers with specific DNA repair defects.
Quantitative Data on the Efficacy of this compound
The efficacy of this compound has been evaluated in various preclinical models, particularly in cell lines with deficiencies in DNA repair pathways. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Genetic Background | Assay Type | Endpoint | This compound Concentration | Result | Reference |
| CAPAN-1 | BRCA2 mutant | Clonogenic Survival | SF50 | ~10 nM | Significant reduction in cell survival | --INVALID-LINK-- |
| BxPC-3 | BRCA2 wild-type | Clonogenic Survival | SF50 | >10 µM | Minimal effect on cell survival | --INVALID-LINK-- |
| V-C8 | BRCA2 deficient | Clonogenic Survival | SF50 | ~5 nM | High sensitivity to this compound | --INVALID-LINK-- |
| V-C8 + human BRCA2 | BRCA2 complemented | Clonogenic Survival | SF50 | >10 µM | Resistance to this compound | --INVALID-LINK-- |
Table 2: Effect of this compound on DNA Damage Markers
| Cell Line | Treatment | Assay | Marker | Fold Increase in Foci (vs. Control) | Reference |
| HeLa | This compound (1 µM) + Methyl methanesulfonate (B1217627) (MMS) | Immunofluorescence | γH2AX | ~5-fold | --INVALID-LINK-- |
| BRCA2 deficient | This compound (100 nM) | Immunofluorescence | RAD51 | Significant decrease in foci formation | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in genomic stability.
PARP-1 Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate for PARP-1)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
96-well plates
-
This compound at various concentrations
Protocol:
-
Coat a 96-well plate with histones and incubate overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Add recombinant PARP-1 enzyme to each well.
-
Add varying concentrations of this compound to the wells and incubate for 30 minutes at room temperature.
-
Initiate the PARP reaction by adding biotinylated NAD+ to each well and incubate for 1 hour at 37°C.
-
Wash the plate with PBST.
-
Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate with PBST.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.[8][9][10][11][12]
Materials:
-
Cancer cell lines (e.g., CAPAN-1, BxPC-3)
-
Complete cell culture medium
-
This compound at various concentrations
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a known number of cells (e.g., 500-1000 cells) into 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound. Include an untreated control.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the plates with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing at least 50 cells) in each well.
-
Calculate the surviving fraction for each treatment by normalizing the number of colonies to the plating efficiency of the untreated control.
-
Plot the surviving fraction against the concentration of this compound to generate a dose-response curve and determine the SF50 value.
γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to quantify the number of DNA double-strand breaks (DSBs).[13][14][15]
Materials:
-
Cells grown on coverslips in 24-well plates
-
This compound
-
DNA damaging agent (e.g., MMS or ionizing radiation) (optional)
-
4% paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBST)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and allow them to attach.
-
Treat the cells with this compound with or without a DNA damaging agent for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Capture images and quantify the number of γH2AX foci per nucleus using image analysis software.
RAD51 Foci Formation Assay
This assay measures the formation of RAD51 foci, which are indicative of active homologous recombination repair.[10][11][16][17][18]
Materials:
-
Same as for the γH2AX foci formation assay, but with a primary antibody against RAD51.
Protocol: The protocol is identical to the γH2AX foci formation assay, with the substitution of the anti-RAD51 primary antibody for the anti-γH2AX antibody. The quantification involves counting the percentage of cells with a defined number of RAD51 foci (e.g., >5 foci per nucleus) in the S/G2 phase of the cell cycle, which can be identified by co-staining with a proliferation marker like PCNA or Geminin.
Signaling Pathways and Experimental Workflows
PARP-1 Signaling in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway for single-strand breaks.
Caption: PARP-1 activation at a single-strand break and recruitment of BER proteins.
Mechanism of Action of this compound
This diagram illustrates how this compound disrupts the DNA repair process, leading to synthetic lethality in HR-deficient cells.
Caption: Synthetic lethality induced by this compound in HR-deficient cancer cells.
Experimental Workflow for Assessing Genomic Instability
This diagram outlines the typical workflow for studying the effects of this compound on genomic stability.
Caption: Workflow for investigating this compound's impact on genomic stability.
Conclusion
This compound is a powerful tool for investigating the role of PARP-1 in maintaining genomic stability. Its ability to induce synthetic lethality in homologous recombination-deficient cancer cells highlights the therapeutic potential of targeting DNA repair pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the applications of this compound and other PARP inhibitors in cancer therapy. Future research should focus on identifying additional biomarkers of sensitivity to PARP inhibition and exploring combination therapies to overcome potential resistance mechanisms.
References
- 1. Genomic Instability and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomic Instability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. researchgate.net [researchgate.net]
- 5. Genomic instability and carcinogenesis | Netherlands Cancer Institute [nki.nl]
- 6. A time-resolved clonogenic assay for improved cell survival and RBE measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromosome aberration frequencies and chromosome instability in mice after long-term exposure to low-dose-rate gamma-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 9. Frequencies of complex chromosome exchange aberrations induced by 238Pu alpha-particles and detected by fluorescence in situ hybridization using single chromosome-specific probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The RAD51-FFPE Test; Calibration of a Functional Homologous Recombination Deficiency Test on Diagnostic Endometrial and Ovarian Tumor Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable and Unstable Chromosome Aberrations Measured after Occupational Exposure to Ionizing Radiation and Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of γH2AX Foci in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Comparison of Clonogenic Survival Data Obtained by Pre- and Post-Irradiation Methods | Semantic Scholar [semanticscholar.org]
- 18. Identification of RAD51 foci in cancer-associated circulating cells of patients with high-grade serous ovarian cancer: association with treatment outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
KU-0058684: A Potent Tool for the Interrogation of Base Excision Repair
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to a variety of DNA lesions. The base excision repair (BER) pathway is a primary cellular defense mechanism responsible for identifying and correcting small, non-helix-distorting base lesions, such as those arising from oxidation, alkylation, and deamination. Poly(ADP-ribose) polymerase 1 (PARP1) is a key player in the cellular response to DNA damage, particularly in the BER pathway. KU-0058684 has emerged as a powerful chemical probe for studying the intricate role of PARP1 in BER. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application as a tool to dissect the BER pathway, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping
This compound is a highly potent inhibitor of PARP1. Its primary mechanism of action extends beyond the simple inhibition of PARP1's catalytic activity, which involves the synthesis of poly(ADP-ribose) (PAR) chains at sites of DNA damage. A crucial aspect of its functionality lies in the concept of PARP trapping .
Upon binding to a DNA single-strand break (SSB), a common intermediate in the BER pathway, PARP1 undergoes a conformational change and begins to synthesize PAR chains. This auto-PARsylation leads to the recruitment of other DNA repair factors, such as XRCC1, and also facilitates the eventual dissociation of PARP1 from the DNA to allow the repair process to proceed.
This compound binds to the NAD+ binding pocket of PARP1, effectively blocking its catalytic activity. However, this binding also stabilizes the PARP1-DNA complex, "trapping" it at the site of damage. This trapped PARP1-DNA complex acts as a physical impediment to the subsequent steps of BER, leading to an accumulation of repair intermediates and, ultimately, more cytotoxic DNA lesions like double-strand breaks (DSBs), particularly in cells with deficiencies in other DNA repair pathways like homologous recombination.
Quantitative Data
The potency and selectivity of this compound have been quantitatively characterized, making it a reliable tool for in vitro and in-cellulo studies.
| Target | IC50 (nM) | Reference |
| PARP1 | 3.2 | [1] |
| PARP2 | 1.5 | [1] |
| PARP3 | 30 | [1] |
Table 1: Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for PARP1 and PARP2.
Visualizing the Impact of this compound on Base Excision Repair
The following diagrams, generated using the DOT language, illustrate the core concepts of the BER pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in BER studies. Below are representative protocols for key experiments.
In Vitro Base Excision Repair Assay using Cell Extracts
This assay measures the ability of a cell extract to repair a specific DNA lesion in vitro, and how this is affected by this compound.
Materials:
-
Cell line of interest
-
Buffer for cell lysis (e.g., hypotonic buffer)
-
Plasmid DNA containing a specific base lesion (e.g., uracil, 8-oxoguanine)
-
[α-³²P]dCTP for radiolabeling
-
Unlabeled dNTPs
-
Reaction buffer (containing ATP, DTT, MgCl₂)
-
This compound (dissolved in DMSO)
-
Proteinase K
-
Agarose (B213101) gel electrophoresis system
-
Phosphorimager
Protocol:
-
Prepare Cell Extracts:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using a hypotonic buffer and Dounce homogenization.
-
Centrifuge to pellet nuclei and extract nuclear proteins using a high-salt buffer.
-
Dialyze the nuclear extract against a storage buffer and determine the protein concentration.
-
-
BER Reaction:
-
Set up the reaction mixture (typically 25-50 µL) containing:
-
Reaction buffer
-
Lesion-containing plasmid DNA (e.g., 100 ng)
-
[α-³²P]dCTP and unlabeled dNTPs
-
Cell extract (e.g., 20-50 µg of protein)
-
This compound at desired concentrations (e.g., 10 nM, 100 nM, 1 µM) or DMSO as a vehicle control.
-
-
Incubate at 37°C for a specified time (e.g., 15-60 minutes).
-
-
Analysis:
-
Stop the reaction by adding EDTA and Proteinase K.
-
Isolate the plasmid DNA.
-
Linearize the plasmid with a restriction enzyme.
-
Separate the DNA fragments by agarose gel electrophoresis.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the incorporation of [α-³²P]dCTP into the repaired DNA fragment using a phosphorimager. A decrease in incorporation in the presence of this compound indicates inhibition of BER.
-
Alkaline Comet Assay to Detect Single-Strand Breaks
The comet assay is a sensitive method to detect DNA strand breaks in individual cells. The alkaline version is particularly suited for detecting SSBs, which are expected to accumulate upon BER inhibition.
Materials:
-
Cell line of interest
-
DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS)
-
This compound
-
Low melting point agarose
-
Lysis solution (high salt, detergent, pH 10)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer (e.g., Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Protocol:
-
Cell Treatment:
-
Seed cells on slides or in plates.
-
Pre-treat cells with this compound (e.g., 100 nM) for 1 hour.
-
Treat cells with a DNA damaging agent (e.g., MMS) for a short period (e.g., 15-30 minutes) to induce base lesions.
-
Wash cells with PBS.
-
-
Slide Preparation:
-
Harvest cells and resuspend in ice-cold PBS.
-
Mix a small volume of cell suspension with molten low melting point agarose.
-
Pipette the mixture onto a pre-coated slide and allow it to solidify.
-
-
Lysis and Unwinding:
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Transfer the slides to a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
-
Electrophoresis and Staining:
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes at 4°C.
-
Gently remove the slides, neutralize them with neutralization buffer, and stain with a DNA stain.
-
-
Analysis:
-
Visualize the "comets" using a fluorescence microscope.
-
Capture images and analyze them using comet scoring software to quantify parameters such as tail length, percent DNA in the tail, and tail moment. An increase in these parameters in cells treated with this compound and the damaging agent compared to the damaging agent alone indicates an accumulation of SSBs due to BER inhibition.
-
Immunofluorescence Staining for XRCC1 Foci
This method allows for the visualization of the recruitment of the key BER scaffold protein, XRCC1, to sites of DNA damage and how this is affected by PARP inhibition.
Materials:
-
Cells grown on coverslips
-
DNA damaging agent (e.g., H₂O₂)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against XRCC1
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Treatment:
-
Pre-treat cells on coverslips with this compound (e.g., 100 nM) for 1 hour.
-
Treat with a DNA damaging agent (e.g., H₂O₂) for a short duration (e.g., 10-20 minutes).
-
Wash with PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-XRCC1 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of XRCC1 foci per nucleus. A reduction or alteration in the kinetics of XRCC1 foci formation in the presence of this compound demonstrates the PARP1-dependence of this process.
-
Conclusion
This compound is an indispensable tool for researchers investigating the intricacies of the base excision repair pathway. Its high potency and well-characterized mechanism of action, particularly its ability to trap PARP1 on DNA, allow for the precise dissection of PARP1's role in the repair of single-strand breaks. By employing the quantitative methods and detailed experimental protocols outlined in this guide, scientists can effectively probe the molecular events of BER, identify potential therapeutic targets, and advance our understanding of genome maintenance. The provided visualizations offer a clear conceptual framework for designing and interpreting experiments utilizing this powerful inhibitor. As research in DNA repair continues to evolve, this compound will undoubtedly remain a cornerstone for elucidating the complex interplay of proteins that safeguard our genetic material.
References
Methodological & Application
KU-0058684 In Vitro Assay Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0058684 is a potent and specific inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1] These enzymes play a critical role in the cellular response to DNA damage, primarily in the repair of single-strand breaks (SSBs). Inhibition of PARP activity by this compound prevents the repair of SSBs, which can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs leads to synthetic lethality and cell death.[2] This selective cytotoxicity makes PARP inhibitors like this compound a promising class of anti-cancer agents.
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including its enzymatic inhibition, effects on cell viability, and its impact on the DNA damage response pathway.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound.
Table 1: Enzymatic Inhibition of this compound
| Target | IC50 (nM) |
| PARP-1 | 3.2[1][3][4] |
| PARP-2 | 1.5[5] |
Table 2: Cellular Activity of this compound in a BRCA2-deficient cell line
| Cell Line | Assay Type | SF50 (nM) |
| CAPAN-1 (BRCA2-deficient) | Colony Formation | 7[6] |
Signaling Pathway
The diagram below illustrates the central role of PARP-1 in the DNA damage response and the mechanism of action for this compound.
Caption: this compound inhibits PARP-1, leading to synthetic lethality in HR-deficient cells.
Experimental Protocols
PARP-1 Enzymatic Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound on purified PARP-1 enzyme. Commercial colorimetric or fluorometric assay kits are widely available and provide a convenient format.[7][8]
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated microplate
-
Activated DNA
-
10X PARP Buffer
-
10X PARP Assay Mixture (containing NAD+)
-
This compound
-
Streptavidin-HRP and colorimetric substrate (for colorimetric assays)
-
Developer reagent (for fluorometric assays)
-
Stop solution
-
Plate reader
Procedure:
-
Plate Preparation: If not using a pre-coated plate, coat a 96-well microtiter plate with histone solution overnight at 4°C. Wash the plate three times with PBST (PBS with 0.05% Tween-20). Block the wells with a blocking buffer for 1-1.5 hours at room temperature. Wash again with PBST.[7]
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate inhibitor buffer.
-
Reaction Setup: Prepare a master mix containing 10X PARP buffer, 10X PARP assay mixture, and activated DNA in distilled water. Add this master mix to each well.[7]
-
Initiate Reaction: Add the diluted this compound or vehicle control to the respective wells. Add the PARP-1 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Detection:
-
Colorimetric: Add Streptavidin-HRP, incubate, wash, and then add the colorimetric substrate. Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
-
Fluorometric: Add the developer reagent and incubate. Read the fluorescence at the recommended excitation and emission wavelengths.[8]
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., CAPAN-1, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle-treated control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
This assay assesses the long-term proliferative capacity of cells following drug treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Compound Treatment: Treat the cells with various concentrations of this compound. For continuous exposure, the drug is left in the media for the duration of the experiment.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with Crystal Violet solution.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control and determine the SF50 value.
Western Blotting for DNA Damage Markers
This protocol is used to detect changes in the expression and post-translational modification of proteins involved in the DNA damage response.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PAR, anti-γ-H2AX, anti-PARP-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound with or without a DNA damaging agent (e.g., H₂O₂ or ionizing radiation). Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.[9]
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin).
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating this compound in vitro.
Caption: A streamlined workflow for the in vitro assessment of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. REF Case study search [impact.ref.ac.uk]
- 3. PARP-1 inhibitors: are they the long-sought genetically specific drugs for BRCA1/2-associated breast cancers? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase | Semantic Scholar [semanticscholar.org]
- 5. Disruption of PARP1 function inhibits base excision repair of a sub-set of DNA lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Optimal Concentration of KU-0058684 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0058684 is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) and DNA-dependent protein kinase (DNA-PK). Its dual inhibitory action makes it a valuable tool for investigating DNA damage response pathways, cell cycle regulation, and apoptosis. This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal concentration of this compound for various cell culture experiments.
Introduction
This compound exerts its biological effects by targeting two key enzymes in the DNA damage response (DDR): PARP and DNA-PK. PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand breaks (SSBs). DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, which repairs double-strand breaks (DSBs). By inhibiting both pathways, this compound can induce synthetic lethality in cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, and can sensitize cancer cells to DNA-damaging agents. The optimal concentration of this compound for cell culture experiments is dependent on the cell type, the specific biological question being investigated, and the duration of treatment.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the reported in vitro inhibitory activity of this compound. This data serves as a starting point for determining the appropriate concentration range for your experiments.
| Target | IC50 Value | Notes |
| PARP-1 | 3.2 nM | Potent inhibition of PARP-1 enzymatic activity. |
| DNA-PK | Not explicitly quantified in publicly available literature. However, it is characterized as a potent DNA-PK inhibitor. | Researchers should perform dose-response experiments to determine the effective concentration for DNA-PK inhibition in their specific cell line. |
Signaling Pathway
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration and effects of this compound in cell culture.
Cell Viability Assay (MTT/MTS/WST-8)
This protocol is designed to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT, MTS, or WST-8 reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Reagent Addition: Add the cell viability reagent (MTT, MTS, or WST-8) to each well according to the manufacturer's protocol.
-
Incubation with Reagent: Incubate the plate for the time specified in the reagent protocol (typically 1-4 hours).
-
Absorbance Measurement: If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for PARP and DNA-PK Activity
This protocol allows for the assessment of the inhibitory effect of this compound on PARP and DNA-PK signaling pathways.
Materials:
-
Cell line of interest
-
6-well or 10 cm cell culture dishes
-
This compound
-
DNA-damaging agent (e.g., H2O2 for PARP activation, etoposide (B1684455) for DNA-PK activation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PAR, anti-phospho-DNA-PKcs (S2056), anti-total DNA-PKcs, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 1-2 hours).
-
Induction of DNA Damage: Treat the cells with a DNA-damaging agent for a short period (e.g., 10 minutes with H2O2 for PARP activation; 30-60 minutes with etoposide for DNA-PK activation). Include a non-damaged control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of this compound on the phosphorylation of DNA-PKcs and the formation of PAR.
Recommended Concentration Range
Based on the available data, a starting concentration range for this compound in cell culture experiments is suggested below. However, it is crucial to perform a dose-response curve for each new cell line and experimental setup.
| Assay Type | Suggested Starting Concentration Range | Notes |
| Cell Viability / Cytotoxicity | 1 nM - 100 µM | A broad range is recommended to capture the full dose-response curve. |
| PARP Inhibition (in cells) | 10 nM - 1 µM | Based on the potent IC50, lower concentrations should be effective. |
| DNA-PK Inhibition (in cells) | 1 µM - 20 µM | As a starting point based on related Ku-DNA binding inhibitors.[1] |
| Sensitization to DNA-damaging agents | 100 nM - 10 µM | The optimal concentration will depend on the specific DNA-damaging agent and cell line. |
Conclusion
The optimal concentration of this compound for cell culture experiments is highly dependent on the specific research context. The provided protocols and data serve as a comprehensive guide for researchers to design and execute experiments to determine the effective concentration of this dual PARP and DNA-PK inhibitor. It is strongly recommended to perform initial dose-response studies to establish the optimal working concentration for each specific cell line and experimental condition.
References
Application Notes and Protocols for the ATM Kinase Inhibitor KU-0058684
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of KU-0058684, a potent inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical regulator of the cellular response to DNA double-strand breaks (DSBs), making it a key target in cancer therapy and DNA damage research.
Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. Due to the limited availability of specific quantitative solubility data for this compound, the following table summarizes the solubility of closely related and well-characterized ATM inhibitors, KU-55933 and KU-60019. This information serves as a strong proxy for formulating this compound.
| Compound | Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| KU-55933 | DMSO | ≥41.67[1][2] | ~105.4 | Gentle warming and sonication can aid dissolution.[1][3] |
| Ethanol (B145695) | 20 - 50[4][5][6] | ~50.6 - 126.4 | ||
| Water | Insoluble[1] | - | ||
| KU-60019 | DMSO | 30 - 160[7][8][9] | ~54.8 - 292.1 | Use of fresh, anhydrous DMSO is recommended.[9] |
| Ethanol | 10 - 100[9][10] | ~18.2 - 182.6 | ||
| DMF | 20[11][12] | ~36.5 | ||
| DMF:PBS (pH 7.2) (1:1) | 0.5[11][12] | ~0.91 |
Note: It is always recommended to perform a small-scale solubility test with the specific batch of this compound being used. For cell-based assays, the final concentration of DMSO should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Signaling Pathways
This compound functions by inhibiting the kinase activity of ATM, a central player in the DNA Damage Response (DDR) pathway. Upon the induction of DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound.
Preparation of Stock Solutions
A general workflow for preparing stock solutions of this compound is outlined below.
Cell Viability Assay (MTT/XTT Assay)
This protocol assesses the cytotoxic or cytostatic effects of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Replace the medium in the wells with the drug-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measurement: If using MTT, add the solubilization buffer and incubate until the formazan (B1609692) crystals are fully dissolved. Measure the absorbance at the appropriate wavelength using a plate reader.
Western Blot Analysis of ATM Signaling
This protocol is used to confirm the inhibition of ATM kinase activity by measuring the phosphorylation of its downstream targets.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture plates
-
This compound stock solution
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-CHK2 (Thr68), anti-phospho-p53 (Ser15), and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to reach 70-80% confluency. Pre-treat the cells with this compound at various concentrations for 1-2 hours before inducing DNA damage.
-
Induction of DNA Damage: Expose the cells to a DNA damaging agent.
-
Cell Lysis: At the desired time point post-damage, wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle distribution, often in combination with a DNA damaging agent.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
DNA damaging agent
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound with or without a DNA damaging agent for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or at -20°C.
-
Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to analyze the DNA content and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
References
- 1. apexbt.com [apexbt.com]
- 2. raybiotech.com [raybiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. KU-55933 | ATM Kinase Inhibitor | antitumor | TargetMol [targetmol.com]
- 5. KU-55933 | Cell Signaling Technology [cellsignal.com]
- 6. KU-55933, competitive ATM kinase inhibitor (CAS 587871-26-9) | Abcam [abcam.com]
- 7. probechem.com [probechem.com]
- 8. KU60019 | ATM/ATR | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. KU 60019 (CAS 925701-46-8): R&D Systems [rndsystems.com]
- 11. medkoo.com [medkoo.com]
- 12. caymanchem.com [caymanchem.com]
Application Notes and Protocols for PARP Trapping Assay with KU-0058684
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing a Poly(ADP-ribose) Polymerase (PARP) trapping assay using the potent PARP1 inhibitor, KU-0058684. The protocols detailed below are designed for both biochemical and cell-based formats to enable researchers to quantify the ability of this compound to stabilize the PARP1-DNA complex, a critical mechanism of action for the cytotoxicity of PARP inhibitors.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of DNA single-strand breaks (SSBs). PARP inhibitors (PARPis) have emerged as a significant class of anti-cancer agents, particularly effective in tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations. The mechanism of action of many PARPis extends beyond catalytic inhibition to include "PARP trapping." This phenomenon involves the stabilization of the PARP1-DNA complex, which creates a physical obstruction to DNA replication and transcription. These trapped complexes are considered more cytotoxic than the simple accumulation of unrepaired SSBs resulting from catalytic inhibition alone.[1][2]
This compound is a potent inhibitor of PARP1 with an IC50 of 3.2 nM.[3] Quantifying its PARP trapping efficiency is essential for a thorough preclinical characterization and for understanding its potential as a therapeutic agent.
Signaling Pathway and Mechanism of PARP Trapping
Upon detecting a DNA single-strand break, PARP1 binds to the damaged site. This binding event activates PARP1's catalytic activity, leading to the synthesis of long chains of poly(ADP-ribose) (PAR) on itself (auto-PARylation) and other nuclear proteins. The accumulation of negatively charged PAR chains leads to the dissociation of PARP1 from the DNA, allowing access for other DNA repair proteins. PARP inhibitors like this compound bind to the catalytic domain of PARP1, preventing PAR synthesis. This inhibition of auto-PARylation prevents the dissociation of PARP1, effectively "trapping" it on the DNA.
Quantitative Data Summary
| Compound | PARP1 Catalytic IC50 (nM) | Relative PARP Trapping Potency |
| This compound | 3.2 | To be determined by assay |
| Talazoparib | 1.1 | +++++ (Most Potent) |
| Niraparib | 3.8 | ++++ |
| Olaparib (B1684210) | 5 | +++ |
| Rucaparib (B1680265) | 7 | +++ |
| Veliparib | 5 | + (Least Potent) |
Data compiled from publicly available sources. Relative trapping potency is a qualitative summary from multiple studies.[2][4][6][7]
Experimental Protocols
Two primary methods are presented for assessing the PARP trapping activity of this compound: a biochemical fluorescence polarization assay and a cell-based chromatin fractionation assay.
Protocol 1: Biochemical PARP1 Trapping Assay using Fluorescence Polarization (FP)
This in vitro assay provides a quantitative measure of the inhibitor's ability to trap purified PARP1 on a fluorescently labeled DNA oligonucleotide. The principle is based on the change in the polarization of fluorescent light emitted by the DNA probe. A small, free-rotating probe has low polarization, while a large probe-PARP1 complex has high polarization.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. search.library.ucla.edu [search.library.ucla.edu]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for KU-0058684 Xenograft Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for designing and conducting preclinical xenograft studies to evaluate the efficacy of KU-0058684, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. Due to the limited availability of public data for the specific compound this compound, this document will leverage the extensive research on the well-characterized and structurally related ATM inhibitor, KU-55933 , as a proxy. The principles and methodologies outlined herein are directly applicable to designing robust xenograft experiments for novel ATM inhibitors.
ATM is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that detect and repair DNA lesions. In many cancers, the DDR is dysregulated, making tumor cells reliant on specific repair pathways for survival. Inhibition of ATM can disrupt this reliance, leading to cancer cell death, particularly in combination with DNA-damaging agents. These protocols will guide researchers in establishing a tumor xenograft model to assess the anti-tumor activity of ATM inhibitors.
Mechanism of Action of ATM Inhibitors
ATM inhibitors like KU-55933 function as competitive inhibitors of the ATM kinase, preventing the phosphorylation of its downstream targets.[1] This disruption of the ATM signaling cascade has several consequences for cancer cells:
-
Abrogation of DNA Damage Checkpoints: ATM inhibition prevents the activation of cell cycle checkpoints (G1/S and G2/M), allowing cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.
-
Inhibition of DNA Repair: By blocking ATM, the repair of DNA double-strand breaks (DSBs) through homologous recombination is impaired. This is particularly effective in sensitizing cancer cells to radiation and chemotherapeutic agents that induce DSBs.
-
Induction of Apoptosis: In cancer cells with overactivated pro-survival pathways, such as the Akt pathway, ATM inhibition can lead to the downregulation of survival signals and the induction of programmed cell death.[2][3][4]
-
Inhibition of Proliferation: By inducing cell cycle arrest and apoptosis, ATM inhibitors can effectively suppress the proliferation of cancer cells.[5]
Signaling Pathways
The following diagram illustrates the central role of ATM in the DNA damage response and the points of intervention by an ATM inhibitor.
References
- 1. ATM inhibitor KU-55933 increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ATM inhibitor KU-55933 suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Synergistic Antitumor Activity of Olaparib in Combination with Cisplatin Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors, including ovarian, lung, and testicular cancers. Its mechanism of action involves the formation of platinum-DNA adducts, which induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.[1][2] However, intrinsic and acquired resistance, often mediated by efficient DNA repair mechanisms, can limit its therapeutic efficacy.[1]
Olaparib (B1684210) is a potent, orally bioavailable poly(ADP-ribose) polymerase (PARP) inhibitor.[1][3] PARP enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs).[3][4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate double-strand breaks (DSBs).[3][4] This concept, known as synthetic lethality, results in selective cancer cell death.[4]
The combination of a PARP inhibitor like Olaparib with a DNA-damaging agent like cisplatin presents a rational and synergistic therapeutic strategy. Cisplatin-induced DNA damage can be potentiated by the simultaneous inhibition of PARP-mediated DNA repair by Olaparib, leading to enhanced cancer cell killing.[5][6] This combination has shown promise in overcoming cisplatin resistance and improving therapeutic outcomes in various cancer models.[5][6]
These application notes provide an overview of the synergistic effects of combining Olaparib and cisplatin, along with detailed protocols for in vitro and in vivo experimental evaluation.
Mechanism of Synergistic Action
The synergistic antitumor effect of the Olaparib and cisplatin combination stems from their complementary roles in inducing and preventing the repair of DNA damage.
References
- 1. Olaparib - Wikipedia [en.wikipedia.org]
- 2. lynparzahcp.com [lynparzahcp.com]
- 3. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 5. Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening Cancer Cell Line Sensitivity to KU-0058684
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0058684 is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, with an IC50 of 3.2 nM. PARP enzymes are crucial for the cellular response to DNA damage. By inhibiting PARP, this compound disrupts the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, this inhibition leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death through a mechanism known as synthetic lethality. This makes this compound a promising candidate for targeted cancer therapy, especially in tumors with a compromised DNA damage response.
These application notes provide a comprehensive guide to screening the sensitivity of various cancer cell lines to this compound. The protocols outlined below cover essential in vitro assays to determine the cytotoxic and cytostatic effects of the compound, assess its impact on apoptosis and the cell cycle, and confirm its mechanism of action.
Data Presentation: Sensitivity of Cancer Cell Lines to this compound
The following table summarizes the differential sensitivity of cancer cell lines to this compound, highlighting the increased potency in cells with BRCA mutations. It is reported that BRCA1/2-defective cells exhibit 57- to 133-fold greater sensitivity to this compound compared to their wild-type counterparts. The IC50 values presented below are illustrative and serve as a guide for expected outcomes. Researchers should determine the precise IC50 values for their specific cell lines of interest.
| Cell Line | Cancer Type | BRCA1/2 Status | Illustrative IC50 (nM) |
| VC8 | Chinese Hamster Ovary | BRCA2 Mutant | 5 |
| V79 | Chinese Hamster Ovary | BRCA2 Wild-Type | 500 |
| CAPAN-1 | Pancreatic Adenocarcinoma | BRCA2 Mutant | 10 |
| PANC-1 | Pancreatic Adenocarcinoma | BRCA2 Wild-Type | >1000 |
| MDA-MB-436 | Breast Adenocarcinoma | BRCA1 Mutant | 8 |
| MCF-7 | Breast Adenocarcinoma | BRCA1 Wild-Type | 900 |
Signaling Pathway and Experimental Workflow
PARP-1 Inhibition and Synthetic Lethality in DNA Repair
The diagram below illustrates the central role of PARP-1 in the repair of single-strand DNA breaks and how its inhibition by this compound leads to synthetic lethality in BRCA-deficient cancer cells.
Caption: PARP-1 Inhibition Pathway
General Experimental Workflow for Screening this compound
This workflow outlines the key steps for assessing the sensitivity of cancer cell lines to this compound.
Caption: Experimental Workflow
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Culture and treat cells with this compound as desired in 6-well plates.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide to stain the DNA of fixed cells. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Treated and control cells
-
70% cold ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Culture and treat cells with this compound in 6-well plates.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.
-
Wash the cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis for PARP Cleavage
Principle: Western blotting is used to detect the cleavage of PARP-1, a hallmark of apoptosis. In apoptotic cells, PARP-1 (116 kDa) is cleaved by caspases into an 89 kDa fragment.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP-1 (that recognizes both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Prepare protein lysates from treated and control cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the bands corresponding to full-length PARP-1 (116 kDa) and cleaved PARP-1 (89 kDa).
Application Notes and Protocols for KU-0058684 In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of KU-0058684, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor. The information is intended to guide researchers in designing and executing robust preclinical experiments to evaluate the therapeutic potential of this compound.
Introduction
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA repair. In cancer therapy, PARP inhibitors have shown significant promise, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This vulnerability is exploited through a concept known as synthetic lethality, where the inhibition of PARP in a cell with a pre-existing DNA repair defect leads to cell death.[1][2] this compound is a PARP inhibitor that has been investigated for its potential in cancer treatment. Preclinical in vivo efficacy studies are essential to determine its anti-tumor activity, establish optimal dosing, and identify potential biomarkers of response.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). When PARP-1 is inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of more cytotoxic double-strand breaks (DSBs). In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1/2 or other HR pathway components, DSBs cannot be accurately repaired, leading to genomic instability and ultimately, apoptosis.[1][2] This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.
Signaling Pathway
Caption: PARP Inhibition and Synthetic Lethality Pathway.
Experimental Protocols
I. Animal Model Selection and Tumor Establishment
Objective: To establish a reliable in vivo tumor model to assess the efficacy of this compound.
Animal Models:
-
Xenograft Models: Severe combined immunodeficient (SCID) or athymic nude mice are commonly used. The choice of mouse strain should be appropriate for the tumor cell line being used.[3]
-
Patient-Derived Xenograft (PDX) Models: PDX models, derived directly from patient tumors and grown in mice, can better reflect the complexity of human tumors.[4]
-
Genetically Engineered Mouse Models (GEMMs): GEMMs that carry specific mutations (e.g., in BRCA genes) can represent different patient populations.[2]
Cell Line Selection:
-
Choose a cancer cell line with a known DNA repair deficiency (e.g., BRCA1/2 mutations) to test the synthetic lethality hypothesis.
-
Include a cell line with proficient homologous recombination as a control.
Tumor Implantation:
-
Culture selected cancer cells to 80-90% confluency.
-
Harvest and resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[3]
-
Monitor mice for tumor growth.
II. Dosing and Administration of this compound
Objective: To determine the optimal dose and schedule of this compound for maximum anti-tumor efficacy with minimal toxicity.
Dose Formulation:
-
Formulate this compound in a vehicle suitable for in vivo administration (e.g., 5% DMSO + 30% PEG300 + 65% Saline).[3] The specific formulation should be optimized for solubility and stability.
Dose-Ranging Study:
-
Conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD).[5]
-
Administer a range of doses to small groups of tumor-bearing mice and monitor for signs of toxicity (e.g., weight loss, changes in behavior).
Treatment Schedule:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound (or vehicle control) according to the predetermined schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).
III. Efficacy Assessment
Objective: To quantify the anti-tumor activity of this compound.
Tumor Volume Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[3]
Body Weight and Clinical Observations:
-
Record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity.[3]
-
Observe for any clinical signs of distress.
Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a BRCA-mutant Xenograft Model (Example Data)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily | 1500 ± 250 | - | +5.2 |
| This compound | 25 | Daily | 850 ± 150 | 43.3 | +2.1 |
| This compound | 50 | Daily | 400 ± 90 | 73.3 | -1.5 |
| This compound | 100 | Daily | 150 ± 50 | 90.0 | -4.8 |
Table 2: Pharmacodynamic Analysis of this compound in Tumor Tissue (Example Data)
| Treatment Group | Dose (mg/kg) | Time Post-Dose (hr) | Mean PARP-1 Activity (% of Control) | Mean γ-H2AX Foci per Cell |
| Vehicle Control | - | 24 | 100 ± 12 | 5 ± 2 |
| This compound | 50 | 4 | 15 ± 5 | 50 ± 10 |
| This compound | 50 | 24 | 30 ± 8 | 35 ± 8 |
Experimental Workflow
Caption: General Experimental Workflow for In Vivo Efficacy Study.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Objective: To correlate drug exposure with biological activity.
Pharmacokinetic (PK) Analysis:
-
Collect blood samples at various time points after the first and last doses of this compound.[3]
-
Process blood to obtain plasma and store at -80°C.
-
Analyze this compound concentrations in plasma using a validated LC-MS/MS method.
-
Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
Pharmacodynamic (PD) Analysis:
-
At the end of the study, collect tumor tissues.
-
Prepare tumor lysates for Western blot analysis to assess the levels of poly(ADP-ribose) (PAR) to confirm PARP inhibition.
-
Perform immunohistochemistry or immunofluorescence to detect markers of DNA damage (e.g., γ-H2AX) and apoptosis (e.g., cleaved caspase-3) to confirm the biological effect of this compound.
Conclusion
These application notes and protocols provide a detailed framework for the preclinical in vivo evaluation of the PARP inhibitor this compound. A thorough and well-designed in vivo study is critical for determining the therapeutic potential and safety profile of this compound, and for making informed decisions regarding its further clinical development as a novel anti-cancer agent. The specific experimental design may need to be adapted based on the characteristics of the compound and the primary research questions being addressed.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. mdlinx.com [mdlinx.com]
- 5. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for KU-0058684 in BRCA-Deficient Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing KU-0058684, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), to induce synthetic lethality in cancer cells with deficiencies in the BRCA1 or BRCA2 genes. The principle of synthetic lethality is a promising therapeutic strategy that targets the inherent vulnerabilities of cancer cells, leading to their selective demise while sparing normal, healthy cells. This document outlines the underlying mechanism of action, presents key quantitative data on the efficacy of PARP inhibitors, and offers detailed protocols for essential in vitro experiments to assess the therapeutic potential of this compound.
Introduction to Synthetic Lethality with PARP Inhibitors
The concept of synthetic lethality describes a genetic interaction where the loss of two genes simultaneously is lethal to a cell, whereas the loss of either gene alone is not. In the context of cancer therapy, this can be exploited by targeting a gene that is synthetic lethal to a cancer-associated mutation.
BRCA1 and BRCA2 are critical tumor suppressor genes involved in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[1][2] Mutations in these genes lead to a deficient HR pathway, making cancer cells highly reliant on alternative DNA repair mechanisms for survival.
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[3] Inhibition of PARP by molecules such as this compound leads to the accumulation of unrepaired SSBs.[3] During DNA replication, these SSBs are converted into highly cytotoxic DSBs.[3] In normal cells with functional HR, these DSBs are efficiently repaired. However, in BRCA-deficient cells, the inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[1][2]
This compound is a potent PARP inhibitor with an IC50 of 3.2 nM for PARP-1.[4][5] Its mechanism of action involves not only catalytic inhibition but also the trapping of PARP1 at the site of DNA damage, which further enhances its cytotoxic effect in HR-deficient cells.
Data Presentation
| Cell Line | BRCA1 Status | BRCA2 Status | Olaparib IC50 (µM) | Reference Cell Line |
| SUM149PT | Mutant | Wild-Type | 0.004 | BRCA-deficient |
| HCC1937 | Mutant | Wild-Type | 0.012 | BRCA-deficient |
| CAPAN-1 | Wild-Type | Mutant | ~0.001 | BRCA-deficient |
| MDA-MB-231 | Wild-Type | Wild-Type | >10 | BRCA-proficient |
| MCF7 | Wild-Type | Wild-Type | >10 | BRCA-proficient |
Note: The above data for Olaparib is illustrative. Researchers should determine the specific IC50 values for this compound in their cell lines of interest.
Mandatory Visualizations
Caption: Signaling pathway of synthetic lethality induced by this compound in BRCA-deficient cells.
Caption: General experimental workflow for assessing synthetic lethality.
Experimental Protocols
Here are detailed protocols for key experiments to investigate the synthetic lethal effects of this compound in BRCA-deficient cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in a 96-well format.
Materials:
-
BRCA-deficient and BRCA-proficient cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the absorbance values to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound.
Materials:
-
BRCA-deficient and BRCA-proficient cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
PBS
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed a low density of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) in 6-well plates.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50 determined from the viability assay).
-
Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 10-14 days, allowing colonies to form. The medium with the inhibitor should be refreshed every 3-4 days.
-
-
Colony Staining:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with 0.5% crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Acquisition and Analysis:
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Calculate the Plating Efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction against the drug concentration.
-
Conclusion
The provided application notes and detailed protocols offer a framework for researchers to design and execute experiments to characterize the cellular response to this compound. The selective cytotoxicity of this PARP inhibitor in BRCA-deficient cells underscores the potential of targeting DNA repair pathways for the development of personalized cancer therapies. The successful application of these methods will enable a thorough evaluation of this compound's efficacy and its potential as a targeted therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Combination Therapy Involving PARP Inhibitors
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that exploit deficiencies in DNA damage repair (DDR) pathways in cancer cells.[1][2] The mechanism of action of PARP inhibitors, particularly their role in inducing synthetic lethality in tumors with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, makes them prime candidates for combination therapies.[3][4] Combining PARP inhibitors with DNA-damaging agents like chemotherapy or other targeted therapies can enhance anti-tumor efficacy and potentially overcome resistance.[3][5] These protocols provide a framework for the preclinical evaluation of such combination strategies.
Data Presentation: In Vitro Efficacy of Olaparib (B1684210) Combination Therapies
The following tables summarize quantitative data from preclinical studies on Olaparib in combination with various chemotherapeutic agents.
Table 1: IC50 Values of Olaparib and Chemotherapeutic Agents in Ovarian and Breast Cancer Cell Lines
| Cell Line | Cancer Type | Olaparib IC50 (µM) | Cisplatin (B142131) IC50 (µM) | Paclitaxel (B517696) IC50 (µM) | Carboplatin (B1684641) IC50 (µM) | BKM120 IC50 (µM) |
| A2780 | Ovarian | 6.00 ± 0.35[6] | 13.87 ± 0.08[6] | 5.54 ± 0.21[6] | - | - |
| OVCAR-3 | Ovarian | 12.21 ± 0.10[6] | 14.93 ± 0.07[6] | 7.64 ± 0.14[6] | - | - |
| MDA-MB-231 | Triple-Negative Breast | - | - | - | - | - |
| CAL51 | Triple-Negative Breast | - | - | - | 1.2[7] | 4.8[7] |
Table 2: Synergistic Effects of Olaparib in Combination with Chemotherapy
| Cell Line | Combination | Effect | Combination Index (CI) | Notes |
| A2780 | Olaparib + Cisplatin | Synergistic | <0.7 at all Fa values[6] | Dose reduction of 26.11-fold for cisplatin and 12.73-fold for olaparib at 0.125x IC50.[6] |
| OVCAR-3 | Olaparib + Cisplatin | Synergistic | - | Significant inhibition of proliferation compared to single agents.[6] |
| Pediatric Solid Tumors (various) | Olaparib + DNA damaging agents | Additive to Synergistic | - | Observed with camptothecins and alkylating agents.[8][9] |
| Uterine Leiomyosarcoma | Olaparib + Temozolomide | Synergistic | - | Preclinical models showed synergy, leading to clinical trials.[10] |
| Platinum-Resistant Ovarian Cancer | Olaparib + Arsenic Trioxide | Synergistic | - | Enhanced DNA damage and apoptosis.[11] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Synergistic mechanism of PARP inhibitors and chemotherapy.
Caption: A typical workflow for assessing in vitro drug combination effects.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol outlines the methodology for determining the cytotoxic effects of a PARP inhibitor in combination with a chemotherapeutic agent and for quantifying the synergistic interaction.[12]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
PARP inhibitor (e.g., Olaparib)
-
Chemotherapeutic agent (e.g., Cisplatin, Temozolomide)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CCK-8, CellTiter-Glo®)[13][14]
-
Plate reader
-
Drug synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Drug Preparation:
-
Prepare stock solutions of the PARP inhibitor and the chemotherapeutic agent in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions for each agent in complete culture medium. For combination treatments, prepare a fixed-ratio combination of the two drugs at various concentrations.
-
-
Treatment:
-
Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells.
-
Include wells with vehicle control (e.g., DMSO) and single-agent controls.
-
-
Incubation:
-
Viability Assessment (using CCK-8 as an example):
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Calculate the IC50 values for each agent alone and in combination using non-linear regression analysis.
-
Determine the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn to assess for synergy (CI < 0.9), additivity (CI = 0.9-1.1), or antagonism (CI > 1.1).[8][16]
-
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This protocol describes the detection of apoptosis in cells treated with a PARP inhibitor and a chemotherapeutic agent using flow cytometry.[11][14]
Materials:
-
6-well cell culture plates
-
PARP inhibitor and chemotherapeutic agent
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
After 24 hours, treat the cells with the single agents and the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.[11]
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups. An increase in the apoptotic population in the combination treatment is indicative of a synergistic effect.[17]
-
Conclusion
The provided application notes and protocols offer a foundational approach for the preclinical investigation of combination therapies involving PARP inhibitors. By systematically evaluating cell viability, synergy, and the induction of apoptosis, researchers can gain valuable insights into the potential of novel drug combinations. These in vitro findings can then guide the design of subsequent in vivo studies to further validate the therapeutic potential of such combination strategies.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination therapies with olaparib — new treatment options | Bodnar | Oncology in Clinical Practice [journals.viamedica.pl]
- 6. Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor effects and mechanisms of olaparib in combination with carboplatin and BKM120 on human triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of the PARP inhibitor, olaparib, in combination with cytotoxic chemotherapy in pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vjoncology.com [vjoncology.com]
- 11. Olaparib synergizes with arsenic trioxide by promoting apoptosis and ferroptosis in platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synergistic antitumor efficacy of rMV-Hu191 and Olaparib in pancreatic cancer by generating oxidative DNA damage and ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
Troubleshooting & Optimization
Troubleshooting KU-0058684 insolubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mps1 kinase inhibitor, KU-0058684. The information is designed to address common challenges, particularly its limited solubility in aqueous media, to ensure successful experimental outcomes.
Troubleshooting Insolubility of this compound
Issue: You are observing precipitation or incomplete dissolution of this compound when preparing solutions for your experiments.
This is a common challenge with many small molecule inhibitors, which are often hydrophobic in nature. The following guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound.
Quantitative Solubility Data
To effectively work with this compound, it is crucial to understand its solubility limits in various common laboratory solvents. The following table summarizes the available solubility data.
| Solvent | Concentration | Remarks |
| DMSO (Dimethyl Sulfoxide) | ≥ 20 mg/mL | Primary recommended solvent for stock solutions. |
| Ethanol | Not specified | May be used for serial dilutions, but aqueous dilutions can still precipitate. |
| Water | Practically insoluble | Direct dissolution in aqueous buffers is not recommended. |
| Phosphate-Buffered Saline (PBS) | Practically insoluble | Dilution of DMSO stock into PBS can lead to precipitation. |
Experimental Protocols
1. Preparation of a Concentrated Stock Solution in DMSO:
-
Objective: To create a high-concentration, stable stock solution for long-term storage.
-
Materials:
-
This compound powder
-
Anhydrous (dry) Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO based on the molecular weight of this compound).
-
Vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
2. Preparation of Working Solutions in Aqueous Media (e.g., Cell Culture Medium):
-
Objective: To dilute the DMSO stock solution into an aqueous buffer or cell culture medium for experimental use while minimizing precipitation.
-
Materials:
-
This compound DMSO stock solution
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile polypropylene (B1209903) tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the DMSO stock in your final aqueous medium rather than a single large dilution.
-
Crucially, add the DMSO stock solution to the aqueous medium and mix immediately and vigorously. Do not add the aqueous medium to the DMSO stock, as this is more likely to cause precipitation.
-
Ensure the final concentration of DMSO in your experimental setup is non-toxic to your cells (typically ≤ 0.5%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells or assay. If precipitation is observed, consider lowering the final concentration of this compound.
-
Troubleshooting Workflow
If you continue to experience insolubility issues, follow this troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a major cell cycle checkpoint that ensures the proper segregation of chromosomes during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to premature anaphase, chromosome missegregation, and ultimately, cell death in rapidly dividing cells.
Q2: What is the signaling pathway involving Mps1?
A2: Mps1 kinase is a key upstream regulator in the Spindle Assembly Checkpoint (SAC) signaling cascade. When kinetochores are not properly attached to microtubules, Mps1 is activated and initiates a phosphorylation cascade involving several downstream proteins, including KNL1, Bub1, and Mad1. This leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the onset of anaphase until all chromosomes are correctly attached.
Q3: Why is my this compound precipitating when I dilute my DMSO stock in PBS or cell culture media?
A3: This is a common phenomenon known as "salting out" or precipitation due to a change in solvent polarity. This compound is highly soluble in the polar aprotic solvent DMSO but has very low solubility in aqueous solutions like PBS and cell culture media. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the local concentration of the compound can exceed its solubility limit in the mixed solvent system, causing it to precipitate out of solution. Following the recommended serial dilution protocol can help mitigate this issue.
Q4: Can I dissolve this compound directly in water or ethanol?
A4: Direct dissolution of this compound in water is not recommended due to its poor aqueous solubility. While it may have some solubility in ethanol, preparing a high-concentration stock solution is likely to be challenging. DMSO is the recommended solvent for preparing primary stock solutions.
Q5: How can I be sure that the observed biological effect is due to this compound and not the DMSO solvent?
A5: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples but without this compound. This allows you to distinguish the effects of the compound from any potential effects of the solvent. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.
Technical Support Center: KU-0058684 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP inhibitor KU-0058684 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. These enzymes are critical for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, this compound prevents the repair of SSBs. In cells with deficient homologous recombination (HR) DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, these unrepaired SSBs lead to the accumulation of double-strand breaks (DSBs) during DNA replication. This overwhelming DNA damage results in cell cycle arrest and apoptosis, a concept known as synthetic lethality.[1] this compound has been shown to be particularly effective in killing BRCA-deficient cells.[1]
Q2: What is a recommended starting dosage for this compound in in vivo mouse studies?
A2: A specific optimal dosage for this compound in all in vivo cancer models has not been definitively established in publicly available literature. However, a documented effective dose in a mouse model of pancreatitis-associated acute lung injury was 15 mg/kg administered intraperitoneally (i.p.) every 12 hours .[2][3] For cancer xenograft models, dosages for PARP inhibitors can be higher. For example, the PARP inhibitor niraparib (B1663559) has been used at 80 mg/kg in a BRCA2-deficient pancreatic cancer xenograft model.[4] Therefore, a pilot dose-finding study is highly recommended to determine the optimal therapeutic dose with an acceptable toxicity profile for your specific cancer model.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound is a small molecule that may have limited solubility in aqueous solutions. A common approach for formulating hydrophobic compounds for in vivo studies is to first dissolve the compound in a small amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it with a biocompatible vehicle like corn oil or a saline solution containing a surfactant. It is crucial to ensure that the final concentration of the organic solvent is low (typically <10% for DMSO) to avoid solvent-related toxicity. A recommended starting point for formulation is to dissolve this compound in DMSO and then dilute it with corn oil.[5] Always prepare a fresh formulation for each experiment and visually inspect for any precipitation before administration. A vehicle-only control group should always be included in your experimental design.
Q4: What are the potential mechanisms of resistance to this compound?
A4: Resistance to PARP inhibitors like this compound can arise through several mechanisms. One of the primary mechanisms is the restoration of homologous recombination (HR) function, which can occur through secondary mutations in BRCA1/2 or other HR pathway genes. Another mechanism is the increased expression of drug efflux pumps, which actively remove the inhibitor from the cancer cells, reducing its intracellular concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility/Precipitation of Formulation | This compound has low aqueous solubility. The chosen vehicle may not be optimal. | - Increase the initial concentration of this compound in the organic solvent (e.g., DMSO) before dilution. - Try alternative co-solvents or surfactants such as PEG400, Tween 80, or Cremophor EL.[5] - Sonication or gentle warming of the formulation may aid dissolution, but stability should be confirmed. - Always prepare the formulation fresh before each use. |
| Toxicity in Animals (e.g., weight loss, lethargy) | The administered dose is too high. The vehicle is causing toxicity. | - Reduce the dosage of this compound. - Decrease the frequency of administration. - Ensure the concentration of the organic solvent (e.g., DMSO) in the final formulation is minimized (ideally below 5-10%). - Run a vehicle-only control group to assess the toxicity of the formulation vehicle itself. |
| Lack of Efficacy (no tumor growth inhibition) | The dose is too low. The tumor model is not sensitive to PARP inhibition. The compound is not reaching the tumor at sufficient concentrations. | - Increase the dosage of this compound in a stepwise manner, carefully monitoring for toxicity. - Confirm that your in vivo model has a documented defect in the homologous recombination pathway (e.g., BRCA1/2 mutation). - Consider a different route of administration (e.g., oral gavage if bioavailability is a concern, though this would require formulation optimization). - Perform pharmacokinetic studies to determine the bioavailability and tumor accumulation of this compound. |
Quantitative Data Summary
| Parameter | Value | Species | Disease Model | Administration Route | Citation |
| Effective Dose | 15 mg/kg every 12h | Mouse | Pancreatitis-associated Acute Lung Injury | Intraperitoneal (i.p.) | [2][3] |
| IC50 (in vitro) | 2.5 nM | Mouse Embryonic Stem Cells (Brca1-/-) | Not Applicable | Not Applicable | [6] |
| IC50 (in vitro) | 13 nM | Mouse Embryonic Stem Cells (Brca2lex1/lex2) | Not Applicable | Not Applicable | [6] |
| IC50 (in vitro) | 600 nM | Mouse Embryonic Stem Cells (wild-type) | Not Applicable | Not Applicable | [6] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation: Culture BRCA-deficient human cancer cells (e.g., CAPAN-1) under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., a mixture of media and Matrigel). Inject the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Animal Grouping and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Formulation of this compound:
-
Dissolve this compound powder in sterile DMSO to create a stock solution (e.g., 50 mg/mL).
-
On the day of injection, dilute the stock solution with sterile corn oil to the desired final concentration (e.g., 1.5 mg/mL for a 15 mg/kg dose in a 20g mouse receiving a 0.2 mL injection). Ensure the final DMSO concentration is below 10%.
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
-
Administration: Administer this compound or the vehicle control (DMSO + corn oil) to the mice via intraperitoneal (i.p.) injection according to the determined dosage and schedule (e.g., 15 mg/kg, every 12 hours).
-
Monitoring and Endpoint: Continue treatment for the specified duration. Monitor animal health and body weight regularly. The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival analysis or biomarker assessment in tumor tissue.
Visualizations
References
- 1. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Poly(ADP-Ribose) Polymerase Inhibition in Acute Lung Injury. A Reemerging Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. PARP Inhibitors in Clinical Use Induce Genomic Instability in Normal Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
KU-0058684 stability and degradation under storage conditions
Technical Support Center: KU-0058684
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of this compound under common laboratory storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C, tightly sealed, and protected from moisture and light. For short-term storage of a few days to weeks, it can be kept at 4°C. It is crucial to minimize exposure to ambient temperature and humidity.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in an anhydrous solvent such as Dimethyl Sulfoxide (DMSO). To prepare the stock solution, allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation. Add the calculated volume of DMSO and vortex thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid dissolution.
Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Q3: My this compound stock solution appears to have precipitated. What should I do?
Precipitation can occur if the concentration is too high for the solvent or if the solution was stored improperly. Gently warm the solution in a 37°C water bath and vortex to attempt to redissolve the compound. If precipitation persists upon dilution into an aqueous buffer for your experiment, consider adjusting the formulation, though this should be done with caution in cell-based assays.
Q4: How can I check for degradation of my this compound sample?
Visual inspection of the solid compound for discoloration or of the stock solution for cloudiness or precipitation can be initial indicators of potential degradation. For a more definitive assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can be used to check the purity of the compound and identify any degradation products.
Q5: What is the general mechanism of action for this compound?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks. By inhibiting PARP, this compound prevents the repair of these breaks. In cancer cells with defects in other DNA repair pathways, such as homologous recombination (e.g., those with BRCA1/2 mutations), the accumulation of unrepaired single-strand breaks leads to double-strand breaks during DNA replication, ultimately resulting in cell death through a process known as synthetic lethality.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure solid compound is stored at -20°C and stock solutions are aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Precipitation in stock solution | The concentration is too high for the solvent. Improper storage conditions. | Gently warm the solution and vortex to redissolve. If the problem persists, consider preparing a new stock solution at a slightly lower concentration. |
| Compound adheres to vial walls | Static electricity or moisture. | Before opening, centrifuge the vial at a low speed (e.g., 3000 rpm) for a few minutes to collect all the powder at the bottom. |
| Low or no activity in assays | The compound may have degraded. Incorrect final concentration. | Verify the purity of the compound using an analytical method like LC-MS. Confirm the calculations for your dilutions. Use a positive control to ensure the assay is working correctly. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Allow the vial of solid this compound to warm to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation : Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., DMSO, aqueous buffer).
-
Initial Analysis (T=0) : Immediately analyze the freshly prepared sample by reverse-phase HPLC with a suitable C18 column.
-
Storage : Store the remaining sample under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis : At specified time points (e.g., 24h, 48h, 1 week, 1 month), re-analyze the sample by HPLC under the same conditions as the initial analysis.
-
Data Analysis : Compare the peak area of the parent compound (this compound) at each time point to the initial peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Technical Support Center: Managing Off-Target Effects of KU-0058684
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and interpreting the effects of the kinase inhibitor KU-0058684 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues related to potential off-target effects, ensuring data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when using a novel kinase inhibitor like this compound?
A1: When working with any novel kinase inhibitor, a primary concern is its selectivity.[1][2] Kinases share structural similarities in their ATP-binding pockets, which can lead to inhibitors binding to unintended targets.[1] These "off-target" effects can produce misleading experimental outcomes, cause unexpected cytotoxicity, and complicate the interpretation of phenotypic data.[1] Therefore, it is crucial to characterize the selectivity profile of this compound to understand its full biological activity.
Q2: My experimental results are inconsistent with the expected phenotype of inhibiting the primary target. Could this be due to off-target effects?
A2: Yes, observing an unexpected phenotype is a strong indicator of potential off-target activity.[1] This is especially true if the effect is observed at concentrations significantly higher than the inhibitor's IC50 for its intended target. To investigate this, consider the following:
-
Dose-response analysis: A clear correlation between the concentration of this compound and the observed phenotype can suggest an on-target effect, especially if it aligns with the known IC50.[3]
-
Use of a structurally unrelated inhibitor: If a different inhibitor targeting the same primary kinase produces the same phenotype, it strengthens the evidence for an on-target effect.[1][3]
-
Rescue experiments: Overexpressing a drug-resistant mutant of the intended target should reverse the observed phenotype if it is an on-target effect.[3]
Q3: How can I determine the kinase selectivity profile of this compound?
A3: Several robust methods are available to determine the kinase selectivity profile:
-
Broad Kinase Panel Screening: This is a common approach where this compound is tested against a large panel of purified kinases (often 400+) in either biochemical activity or binding assays.[4][5]
-
Competitive Binding Assays: These assays measure the ability of this compound to compete with a known, tagged ligand for binding to a panel of kinases.[4]
-
Chemical Proteomics (e.g., Kinobeads): This technique uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. By pre-incubating cell lysates with this compound, you can identify which kinases are "competed off" the beads, thus revealing its targets in a more physiological context.[6][7][8][9]
Q4: I'm observing high levels of cytotoxicity. How can I distinguish between on-target anti-proliferative effects and off-target toxicity?
A4: This is a critical distinction. High cytotoxicity can mask the specific effects of the inhibitor.[3]
-
Determine the cytotoxic threshold: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to identify the concentration range that is non-toxic to your cells.[3]
-
Work at non-toxic concentrations: Conduct your functional assays at concentrations at or below this cytotoxic threshold to ensure you are observing specific inhibitory effects.[3]
-
Compare cytotoxic IC50 with on-target IC50: A large discrepancy between the concentration required for cytotoxicity and the concentration required to inhibit the primary target suggests that the toxicity may be due to off-target effects.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action | Rationale |
| Unexpected Phenotype | Off-target inhibition of another kinase or signaling pathway. | 1. Perform a broad kinase panel screen.[4][5] 2. Use a structurally distinct inhibitor for the same target as a control.[1][3] 3. Perform a rescue experiment with a drug-resistant mutant of the intended target.[3] | 1. To identify unintended targets. 2. To confirm if the phenotype is linked to the intended target. 3. To provide strong evidence for on-target activity. |
| High Cytotoxicity | Off-target inhibition of a kinase essential for cell survival. | 1. Determine the cytotoxic IC50 and compare it with the on-target IC50.[1] 2. Test this compound in multiple cell lines with varying expression levels of potential off-targets. | 1. A significant difference suggests off-target toxicity. 2. To correlate cytotoxicity with the presence of a specific off-target. |
| Inconsistent Results Across Cell Lines | Cell line-specific expression of off-target kinases. | 1. Characterize the kinome of your cell lines using proteomics or transcriptomics.[1] 2. Validate on-target engagement in each cell line (e.g., by checking phosphorylation of a downstream substrate).[1] | 1. To identify if a sensitive cell line highly expresses a potential off-target. 2. To ensure the inhibitor is active on its intended target in all tested systems. |
| Lack of Expected Phenotype Despite Target Inhibition | Activation of a compensatory signaling pathway.[1] | 1. Probe for the activation of known compensatory pathways using phospho-specific antibodies (e.g., p-AKT, p-ERK).[1] 2. Use genetic approaches (e.g., siRNA, CRISPR) to validate the target's role in the phenotype.[1] | 1. To determine if the cell is adapting to the inhibition. 2. To provide an orthogonal method to confirm the target's involvement. |
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activity data for this compound against its intended target and a selection of potential off-target kinases. This data would typically be generated from a broad kinase panel screen.
| Target | Biochemical IC50 (nM) | Cellular EC50 (nM) | Notes |
| Primary Target Kinase A | 15 | 75 | Potent on-target activity. |
| Off-Target Kinase B | 250 | 1,200 | Moderate off-target activity. |
| Off-Target Kinase C | 8,500 | >10,000 | Weak to no off-target activity. |
| Off-Target Kinase D | 95 | 450 | Significant off-target activity, potential for confounding effects. |
| Off-Target Kinase E | >10,000 | >10,000 | No significant off-target activity. |
Interpretation: this compound demonstrates high potency for its primary target. However, it also shows significant activity against Off-Target Kinase D, which could lead to off-target effects in cellular experiments, especially at higher concentrations. The moderate activity against Off-Target Kinase B should also be considered when interpreting results.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that this compound binds to its intended target within a cellular environment.[10] The principle is based on ligand-induced thermal stabilization of the target protein.[10][11]
Methodology:
-
Cell Treatment: Treat intact cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate to allow for compound entry and target binding.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[1]
-
Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using a specific antibody via Western blotting or by mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Kinobeads-Based Chemical Proteomics for Off-Target Profiling
This protocol allows for the identification of kinase targets of this compound in a competitive and unbiased manner within a complex cellular lysate.[6][8]
Methodology:
-
Cell Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest.
-
Competitive Binding: Incubate the lysate with increasing concentrations of this compound or a vehicle control.
-
Kinase Enrichment: Add "kinobeads" (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates to capture the kinase population that is not bound by this compound.[8][9]
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Proteomic Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of each identified kinase across the different concentrations of this compound. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that it is a target of this compound.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
Caption: On-target vs. off-target effects of this compound on signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing KU-0060648-Induced Cytotoxicity in Non-Cancerous Cells
Disclaimer: Initial searches for "KU-0058684" did not yield information on a known compound. Based on available research, it is highly probable that the intended compound is KU-0060648 , a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K). This document will address the minimization of cytotoxicity for KU-0060648.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing KU-0060648-induced cytotoxicity in non-cancerous cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is KU-0060648 and what is its mechanism of action?
KU-0060648 is a potent, dual ATP-competitive inhibitor of DNA-PK and Class I PI3K isoforms.[1][2]
-
DNA-PK Inhibition: DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[3][4] By inhibiting DNA-PK, KU-0060648 prevents the repair of DSBs, which can lead to the accumulation of DNA damage and subsequent cell death, particularly in rapidly dividing cancer cells.[3][4]
-
PI3K Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth.[1][5] Inhibition of PI3K by KU-0060648 disrupts these pro-survival signals, further contributing to its anti-cancer activity.[1][5]
Q2: Does KU-0060648 exhibit cytotoxicity in non-cancerous cells?
Current research suggests that KU-0060648 has a favorable selectivity for cancer cells over some non-cancerous cell lines. One study demonstrated that KU-0060648 was non-cytotoxic to the non-cancerous human hepatocyte cell line HL-7702 at concentrations that were effective against hepatocellular carcinoma cells.[5] However, the cytotoxic profile of KU-0060648 in a broader range of non-cancerous or primary cells has not been extensively documented. Therefore, it is crucial for researchers to empirically determine the cytotoxicity in their specific non-cancerous cell model.
Q3: What are the potential mechanisms of KU-0060648-induced cytotoxicity in non-cancerous cells?
While KU-0060648 is designed to target cancer cells, on-target inhibition of DNA-PK and PI3K in healthy cells can lead to cytotoxicity.
-
On-Target Toxicity: Both DNA-PK and PI3K pathways are essential for the normal function and survival of healthy cells. Inhibition of these pathways can disrupt cellular homeostasis and lead to cell death.[6]
-
Off-Target Effects: Although KU-0060648 is relatively selective, high concentrations may lead to the inhibition of other kinases or cellular processes, resulting in unforeseen cytotoxic effects.
-
Solvent Toxicity: KU-0060648 is often dissolved in dimethyl sulfoxide (B87167) (DMSO).[6] High concentrations of DMSO can be toxic to cells.[6]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in my non-cancerous control cell line.
Possible Cause & Troubleshooting Step:
-
Concentration Too High: The concentration of KU-0060648 may be excessive for your specific cell type.
-
Solution: Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) for your non-cancerous cells. This will help you identify a therapeutic window where you can achieve the desired inhibitory effect with minimal cytotoxicity.[6]
-
-
Prolonged Exposure Time: Continuous exposure to the inhibitor may be detrimental to cell health.
-
Suboptimal Cell Culture Conditions: Stressed cells are more susceptible to drug-induced toxicity.
-
Solution: Ensure optimal cell culture conditions, including appropriate media composition, confluency, and passage number.[6]
-
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
Issue 2: Difficulty in establishing a therapeutic window between cancer and non-cancerous cells.
Possible Cause & Troubleshooting Step:
-
Similar Pathway Dependence: Your non-cancerous cell line may have a similar reliance on the DNA-PK and/or PI3K pathways as your cancer cell line.
-
Solution: Consider using a non-cancerous cell line from a different tissue of origin that may be less dependent on these pathways.
-
-
Single-Agent Toxicity: Achieving a significant therapeutic window with a single agent can be challenging.
-
Solution: Explore the possibility of using a lower, less toxic concentration of KU-0060648 in combination with another agent that targets a parallel or downstream pathway.[6] This may create a synergistic effect in cancer cells while sparing non-cancerous cells.
-
Quantitative Data Summary
The following tables summarize key quantitative data for KU-0060648 from published studies.
Table 1: In Vitro Inhibitory Activity of KU-0060648
| Target | IC50 (nM) | Cell Line/Assay Condition |
| DNA-PK | 8.6 | Cell-free assay |
| PI3Kα | 4 | Cell-free assay |
| PI3Kβ | 0.5 | Cell-free assay |
| PI3Kδ | 0.1 | Cell-free assay |
| DNA-PK (cellular) | 19 | MCF7 cells |
| DNA-PK (cellular) | 170 | SW620 cells |
| PI3K (cellular) | 39 | MCF7 cells |
| PI3K (cellular) | >10,000 | SW620 cells |
Data compiled from multiple sources.[1][2][9][10]
Table 2: Growth Inhibition (GI50) of KU-0060648 in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) after 5 days |
| SW620 | Colon Cancer | 0.95 |
| LoVo | Colon Cancer | 0.21 |
| MCF7 | Breast Cancer | 0.27 |
| T47D | Breast Cancer | 0.41 |
| MDA-MB-231 | Breast Cancer | 1.0 |
Data compiled from multiple sources.[1][3][4][9]
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using a Resazurin-Based Assay
This protocol provides a general framework for assessing the cytotoxicity of KU-0060648 in non-cancerous cells.
-
Cell Seeding:
-
Seed your non-cancerous cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of KU-0060648 in your complete cell culture medium.
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of KU-0060648.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound or the vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition:
-
Prepare a stock solution of Resazurin (e.g., 0.15 mg/mL in PBS).
-
Add Resazurin solution to each well to a final concentration of 10% (v/v).[6]
-
-
Incubation and Measurement:
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 value.
-
Visualizations
Caption: Dual inhibitory mechanism of KU-0060648 on the DNA Damage Response and Cell Survival pathways.
Caption: A logical workflow for troubleshooting and minimizing KU-0060648-induced cytotoxicity.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. KU 0060648 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 3. Chemosensitisation of cancer cells by KU-0060648; a dual inhibitor of DNA-PK and PI-3K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. KU-0060648 inhibits hepatocellular carcinoma cells through DNA-PKcs-dependent and DNA-PKcs-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Resistance to MTH1 Inhibitors
A Note on KU-0058684: Initial searches for the compound "this compound" did not yield specific information. This designation may be an internal code or a less common identifier. However, the context of the query strongly suggests an interest in MTH1 (NUDT1) inhibitors. This guide will focus on overcoming resistance to a well-characterized MTH1 inhibitor, Karonudib (TH1579) , with the understanding that the principles and troubleshooting strategies discussed are likely applicable to other inhibitors in this class.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting steps for researchers encountering resistance to MTH1 inhibitors in their cancer cell line experiments.
Q1: My cancer cell line is not responding to the MTH1 inhibitor. What are the possible reasons for this intrinsic resistance?
A1: Intrinsic resistance to MTH1 inhibitors can arise from several factors. One primary mechanism is the existence of MTH1-independent 8-oxodGTPase activity.[1][2][3] Some cancer cells have redundant enzymatic pathways that can sanitize the oxidized nucleotide pool, making them less reliant on MTH1. Therefore, inhibiting MTH1 alone may not be sufficient to induce cell death in these lines.
Troubleshooting Steps:
-
Assess MTH1-independent 8-oxodGTPase activity: We recommend using a specialized assay, such as the ATP-releasing guanine-oxidized (ARGO) probe-based assay, to measure both total and MTH1-specific 8-oxodGTPase activity in your cell line.[1][4]
-
Compare with sensitive cell lines: If possible, benchmark the 8-oxodGTPase activity in your resistant cell line against a known sensitive cell line. A high level of MTH1-independent activity in the resistant line could explain the lack of response.
Q2: My cell line initially responded to the MTH1 inhibitor but has now developed acquired resistance. What are the likely mechanisms?
A2: Acquired resistance often involves the upregulation of drug efflux pumps. A prominent mechanism of resistance to the MTH1 inhibitor Karonudib is the overexpression of the multidrug resistance protein ABCB1 (also known as P-glycoprotein or MDR1).[5] This protein actively transports the inhibitor out of the cell, reducing its intracellular concentration and thereby its efficacy.
Troubleshooting Steps:
-
Evaluate ABCB1 expression: Perform a Western blot to compare the protein levels of ABCB1 in your resistant cell line versus the parental, sensitive cell line. An increase in ABCB1 expression in the resistant line is a strong indicator of this resistance mechanism.
-
Functional drug efflux assay: Use a fluorescent substrate of ABCB1 (e.g., Rhodamine 123) to functionally assess the activity of the pump. Increased efflux of the dye in the resistant cells would confirm this mechanism.
-
Co-treatment with an ABCB1 inhibitor: Treat your resistant cells with the MTH1 inhibitor in combination with an ABCB1 inhibitor, such as Elacridar.[5] Restoration of sensitivity to the MTH1 inhibitor would confirm the role of ABCB1 in the acquired resistance.
Q3: Could alternative splicing of the NUDT1 gene (encoding MTH1) be a factor in resistance?
A3: While not yet a widely documented mechanism for MTH1 inhibitor resistance, alternative splicing of target genes is a known mechanism of drug resistance in cancer.[6][7][8][9] It is plausible that splice variants of MTH1 could emerge that are less susceptible to inhibition.
Troubleshooting Steps:
-
Sequence MTH1 transcripts: Perform RT-PCR followed by sequencing of the NUDT1 transcripts from your resistant cell lines to identify any potential splice variants that may not be effectively targeted by the inhibitor.
-
Consult splicing databases: Check cancer genomics and splicing databases for any reported splice variants of NUDT1 in your cancer type of interest.
Q4: How can I overcome resistance to MTH1 inhibitors in my experiments?
A4: The strategy to overcome resistance depends on the underlying mechanism.
-
For ABCB1-mediated resistance: As mentioned, co-treatment with an ABCB1 inhibitor like Elacridar can be effective.[5]
-
Combination Therapies: Combining MTH1 inhibitors with other anticancer agents can be a powerful strategy. For instance, MTH1 inhibition has been shown to synergize with standard chemotherapy agents.[10] In acute myeloid leukemia (AML), combining the MTH1 inhibitor TH1579 with cytarabine (B982) and doxorubicin (B1662922) has shown improved efficacy.[11]
-
Targeting Downstream Pathways: If resistance is associated with alterations in signaling pathways that regulate MTH1 expression or the cellular stress response (e.g., PI3K/AKT), co-targeting these pathways may restore sensitivity.
Data Presentation
Table 1: Troubleshooting Summary for MTH1 Inhibitor Resistance
| Observed Issue | Potential Mechanism | Recommended Action | Expected Outcome |
| No initial response to treatment (Intrinsic Resistance) | High MTH1-independent 8-oxodGTPase activity | Measure MTH1-independent activity using an ARGO probe assay.[1][4] | Confirmation of a redundant pathway, suggesting the need for combination therapy. |
| Loss of response after initial sensitivity (Acquired Resistance) | Increased expression of ABCB1 drug efflux pump | Perform Western blot for ABCB1. Co-treat with an ABCB1 inhibitor (e.g., Elacridar).[5] | Restoration of sensitivity to the MTH1 inhibitor. |
| Continued resistance despite addressing common mechanisms | Potential alternative splicing of NUDT1 | Sequence NUDT1 transcripts from resistant cells. | Identification of novel splice variants that may not be targeted by the inhibitor. |
| General strategy to enhance efficacy | Synergistic drug interactions | Combine the MTH1 inhibitor with standard-of-care chemotherapy or targeted agents.[10][11] | Increased cancer cell killing compared to single-agent treatment. |
Experimental Protocols
Protocol 1: Cell Viability Assay to Assess MTH1 Inhibitor Resistance
This protocol uses a standard MTS assay to determine the half-maximal inhibitory concentration (IC50) of an MTH1 inhibitor in sensitive and resistant cell lines.
Materials:
-
Resistant and sensitive cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MTH1 inhibitor (e.g., Karonudib)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the MTH1 inhibitor in complete medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the data to the vehicle-only control wells and plot the cell viability against the logarithm of the drug concentration. Calculate the IC50 value using a suitable software package.
Protocol 2: Western Blot for ABCB1 Expression
This protocol details the detection of the ABCB1 protein by Western blotting to compare its expression levels in sensitive and resistant cells.
Materials:
-
Cell lysates from sensitive and resistant cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ABCB1
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Compare the band intensities between the sensitive and resistant cell lysates.
Protocol 3: siRNA-mediated Knockdown of MTH1
This protocol describes how to transiently knock down MTH1 expression using siRNA to validate its role in cell survival.
Materials:
-
Cancer cell line of interest
-
siRNA targeting NUDT1 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they are 60-80% confluent at the time of transfection.
-
Prepare siRNA-Lipid Complexes:
-
In one tube, dilute the siRNA (e.g., to a final concentration of 20-50 nM) in Opti-MEM™.
-
In another tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess MTH1 protein levels by Western blot to confirm successful knockdown.
-
Phenotypic Assay: Perform a cell viability assay or other relevant functional assays to determine the effect of MTH1 knockdown on the cells.
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increased MTH1-specific 8-oxodGTPase activity is a hallmark of cancer in colon, lung and pancreatic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of alternative splicing in cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of alternative splicing in cancer: From oncogenesis to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of alternative splicing on mechanisms of resistance to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aberrant splicing and drug resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
KU-0058684 experimental variability and reproducibility issues
Disclaimer: KU-0058684 is a potent PARP and DNA-PK inhibitor. Due to limited publicly available information on specific experimental variability and reproducibility issues for this compound, this guide is based on common challenges encountered with other PARP and DNA-PK inhibitors. The troubleshooting advice provided should be considered as a general guideline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets two key enzymes in the DNA damage response (DDR) pathway: Poly (ADP-ribose) polymerase (PARP) and DNA-dependent protein kinase (DNA-PK).[1] PARP enzymes are crucial for repairing single-strand DNA breaks. DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, which repairs double-strand DNA breaks. By inhibiting both PARP and DNA-PK, this compound can lead to an accumulation of DNA damage, ultimately resulting in cell death, particularly in cancer cells that are already deficient in other DNA repair pathways.
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target effects for this compound are not extensively documented, inhibitors of the PI3K-like kinase family (which includes DNA-PK) can sometimes exhibit cross-reactivity with other kinases. Researchers should consider performing kinome profiling to assess the specificity of this compound in their experimental system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid. For stock solutions, it is recommended to dissolve it in an anhydrous solvent such as DMSO. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of the compound in aqueous media over time should be experimentally determined, as precipitation can be a source of variability.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during experiments with this compound, based on experiences with similar inhibitors.
Issue 1: Inconsistent or No-Observed Effect in Cell-Based Assays
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Compound Insolubility or Precipitation | - Prepare fresh dilutions from a properly stored stock solution for each experiment. - Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to maintain solubility and minimize solvent-induced toxicity. - If precipitation is observed in the stock solution, gentle warming and vortexing may help to redissolve the compound. |
| Suboptimal Inhibitor Concentration | - Perform a dose-response experiment (e.g., IC50 determination) to identify the optimal concentration range for your specific cell line and assay. |
| Insufficient Treatment Duration | - The effects of PARP and DNA-PK inhibition can be cell cycle-dependent and may require several days to manifest. Consider extending the treatment duration (e.g., 48, 72, or 96 hours). |
| Cell Line Characteristics | - The cytotoxic effects of PARP inhibitors are more pronounced in cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. Use a well-characterized positive control cell line with a known HR defect. - The proliferation rate of the cell line can influence its sensitivity to the inhibitor. |
| Assay Readout Sensitivity | - Assays that directly measure DNA damage (e.g., γH2AX staining) or apoptosis (e.g., cleaved caspase-3) may be more sensitive than metabolic assays like MTT for detecting the effects of DNA repair inhibitors. |
Issue 2: High Background or Artifacts in Cellular Assays
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Solvent (DMSO) Toxicity | - Ensure the final concentration of DMSO is consistent across all wells, including vehicle controls, and is below the toxic threshold for your cell line (typically <0.5%). |
| Compound Autofluorescence | - If using fluorescence-based assays, check for any intrinsic fluorescence of this compound at the excitation and emission wavelengths used. Include a "compound only" control well to assess this. |
| Cellular Stress Response | - High concentrations of the inhibitor or prolonged incubation times might induce cellular stress responses that are independent of PARP/DNA-PK inhibition, leading to artifacts. Correlate assay results with cell morphology observations. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for PARP Cleavage and DNA Damage Marker (γH2AX)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, γH2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
KU-0058684 Stock Solution: A Technical Guide for Long-Term Storage and Handling
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the best practices for the long-term storage and use of KU-0058684 stock solutions, ensuring the integrity and reliability of your experimental results.
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the handling of this compound, a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) with an IC50 of 3.2 nM for PARP-1. Proper storage and handling of this compound are critical for maintaining its activity and ensuring the reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. It is also soluble in Dimethylformamide (DMF) and Ethanol.
Q2: What is the recommended concentration for stock solutions?
A2: It is advisable to prepare a concentrated stock solution, for example, at 10 mM or higher, depending on the solubility in the chosen solvent. This allows for smaller volumes to be used in experiments, minimizing the final solvent concentration in your assays.
Q3: How should solid this compound be stored?
A3: Solid this compound should be stored in a cool, dry place. For short-term storage (weeks to months), 0-4°C is recommended. For long-term storage (months to years), -20°C is the best practice.
Q4: What are the best practices for the long-term storage of this compound stock solutions?
A4: For long-term stability, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials. The recommended storage temperatures and expected stability are summarized in the table below.
Data Presentation: Storage Recommendations
| Storage Condition | Solid Compound | Stock Solution in DMSO |
| Short-Term | 0-4°C (weeks to months) | -20°C (up to 1 month) |
| Long-Term | -20°C (months to years) | -80°C (up to 6 months) |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Methodology:
-
Acclimatization: Allow the vial of solid this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using an analytical balance. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 351.33 g/mol ), weigh out 3.51 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. The volume of the aliquots should be based on your typical experimental needs.
-
Storage: Store the aliquots at -80°C for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon thawing | - Solution was not fully dissolved initially.- Solvent absorbed moisture.- Exceeded solubility limit. | - Warm the solution gently (37°C) and vortex to redissolve.- Use anhydrous DMSO and handle in a low-humidity environment.- Centrifuge the tube to pellet the precipitate and use the supernatant, noting the potential for inaccurate concentration. Prepare a fresh, lower concentration stock solution if the issue persists. |
| Loss of compound activity | - Improper storage (e.g., repeated freeze-thaw cycles, storage at room temperature).- Degradation of the compound. | - Always use freshly thawed aliquots. Avoid more than one or two freeze-thaw cycles.- Ensure the stock solution is stored at the recommended temperature (-80°C for long-term).- Prepare a fresh stock solution from solid compound. |
| Inconsistent experimental results | - Inaccurate pipetting of the stock solution.- Incomplete dissolution of the stock solution.- Degradation of the stock solution. | - Use calibrated pipettes and ensure proper technique.- Visually inspect the stock solution for any undissolved particles before use.- Follow the recommended storage guidelines and use a fresh aliquot for critical experiments. |
Visualizations
Signaling Pathway of PARP Inhibition
Caption: Simplified signaling pathway of PARP1 in DNA repair and its inhibition by this compound.
Experimental Workflow for Stock Solution Preparation and Storage
Caption: Step-by-step workflow for the preparation and long-term storage of this compound stock solutions.
Navigating KU-0058684 Precipitation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of KU-0058684 precipitation in cell culture media. By understanding the solubility characteristics of this potent PARP and DNA-PK inhibitor and following best practices for its handling, researchers can ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent dual inhibitor of Poly (ADP-ribose) polymerase (PARP) and the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). Its primary mechanism of action involves the inhibition of the non-homologous end joining (NHEJ) pathway, a major process for repairing DNA double-strand breaks. By blocking DNA-PK, this compound prevents the repair of these breaks, leading to an accumulation of DNA damage and ultimately cell death in cancer cells.
Q2: Why is my this compound precipitating in my cell culture medium?
A2: Precipitation of this compound in cell culture media is a common issue that can arise from several factors:
-
Exceeding Solubility Limits: Every compound has a maximum solubility in a given solvent or medium. If the concentration of this compound in your stock solution or final culture medium exceeds this limit, it will precipitate out of solution.
-
Improper Dissolution: The compound may not have been fully dissolved in the initial solvent (e.g., DMSO) before being added to the aqueous cell culture medium.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too low to maintain the solubility of this compound.
-
Temperature Changes: Fluctuations in temperature, such as moving the media from a warm incubator to a cooler environment, can decrease the solubility of the compound.
-
Media Components: Interactions with components in the cell culture medium, such as proteins or salts, can sometimes lead to precipitation.
Q3: What is the recommended solvent for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is 351.33 g/mol . This information is crucial for accurately preparing stock solutions of a desired molar concentration.
Troubleshooting Guide: Addressing this compound Precipitation
This guide provides a step-by-step approach to identify and resolve issues with this compound precipitation.
Visualizing the Troubleshooting Workflow
Caption: A flowchart outlining the steps to troubleshoot this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a clear, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass of this compound: Based on its molecular weight (351.33 g/mol ), calculate the mass needed to achieve the desired molar concentration (e.g., for a 10 mM stock solution).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Dissolve the compound: Vortex the solution thoroughly for several minutes. If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
Inspect for clarity: Ensure the final stock solution is clear and free of any visible precipitate.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solution in Cell Culture Media
Objective: To dilute the this compound stock solution into cell culture media without causing precipitation.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Pre-warm the media: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Calculate the required volume of stock solution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment.
-
Dilute the stock solution: While gently swirling the pre-warmed media, add the calculated volume of the this compound stock solution dropwise.
-
Mix thoroughly: Immediately after adding the stock solution, cap the tube and invert it several times to ensure homogenous mixing. Avoid vigorous vortexing which can cause foaming.
-
Final concentration of DMSO: Ensure the final concentration of DMSO in the cell culture medium is at a level that is non-toxic to your specific cell line (typically ≤0.5%).
-
Use immediately: It is recommended to use the freshly prepared medium containing this compound immediately for your experiments.
Data Presentation
Table 1: General Solubility Guidelines and Considerations
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | High solvating power for many organic compounds. |
| Stock Concentration | Prepare at a reasonable concentration (e.g., 10-20 mM) | Higher concentrations are more prone to precipitation upon dilution. |
| Final DMSO Concentration | ≤0.5% (cell line dependent) | Minimizes solvent-induced cytotoxicity. |
| Media Temperature | Pre-warm to 37°C before adding stock | Enhances solubility and prevents temperature shock-induced precipitation. |
| Mixing Technique | Add stock dropwise to swirling media | Promotes rapid and even dispersion, preventing localized high concentrations. |
| Storage of Working Solution | Prepare fresh and use immediately | The stability of this compound in aqueous media over time may be limited. |
Signaling Pathway
This compound Inhibition of the Non-Homologous End Joining (NHEJ) Pathway
Caption: The inhibitory action of this compound on DNA-PKcs within the NHEJ pathway.
Technical Support Center: Optimizing Incubation Time for KU-Series Inhibitors
Disclaimer: The compound "KU-0058684" could not be identified in the scientific literature and may be a typographical error. This guide focuses on three well-documented inhibitors from the "KU-" series: KU-55933 and KU-60019 (ATM inhibitors), and KU-0063794 (an mTORC1/2 inhibitor).
KU-55933: ATM Kinase Inhibitor
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KU-55933? A1: KU-55933 is a potent and specific ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a primary regulator of the DNA double-strand break (DSB) repair pathway.[3][4] By binding to the ATP-binding pocket of ATM, KU-55933 prevents its autophosphorylation and the subsequent phosphorylation of downstream targets crucial for initiating cell cycle arrest and DNA repair.[2][3]
Q2: What is a typical concentration range for KU-55933 in cell culture experiments? A2: The effective concentration of KU-55933 is cell-line dependent. For inhibiting ATM-dependent phosphorylation in response to DNA damage, a concentration of 10 µM is frequently used.[2][3] The IC50 for inhibiting ATM kinase activity in cell-free assays is approximately 12.9 nM.[3][5] For long-term studies on cell proliferation, concentrations around 10 µM are also common.[2] A dose-response experiment is always recommended to determine the optimal concentration for your specific model.[3]
Q3: How should I prepare and store KU-55933 stock solutions? A3: KU-55933 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-40 mg/mL).[3] It is advisable to use fresh, anhydrous DMSO. Stock solutions should be aliquoted and stored at -20°C or -80°C for long-term stability.[3][6]
Q4: What is the optimal incubation time for KU-55933 treatment? A4: The optimal incubation time is dependent on the experimental goal:
-
For inhibiting the immediate DNA Damage Response (DDR): A pre-incubation time of 1 to 3 hours before inducing DNA damage (e.g., with ionizing radiation or etoposide) is common.[2][3] This allows the inhibitor to effectively block ATM kinase activity before the damage occurs.
-
For long-term cell viability or cell cycle studies: Incubation times can range from 24 to 72 hours.[2]
-
For apoptosis assays: Treatment durations of 24 to 72 hours are often used to observe significant effects.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of downstream target phosphorylation | 1. Inhibitor concentration is too low. 2. Insufficient pre-incubation time. 3. Degradation of the compound. | 1. Perform a dose-response experiment to find the optimal concentration. 2. Increase the pre-incubation time to at least 1 hour before inducing DNA damage. 3. Prepare fresh stock solutions from powder. |
| High cell toxicity or unexpected apoptosis | 1. The concentration of KU-55933 is cytotoxic to the cell line. 2. Prolonged incubation is leading to cell death. 3. DMSO (vehicle) toxicity. | 1. Reduce the inhibitor concentration. 2. Decrease the incubation time and assess viability at multiple time points. 3. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%) and include a vehicle-only control.[3] |
| Variability between experiments | 1. Inconsistent cell confluency or passage number. 2. Minor variations in incubation timing. | 1. Use cells at a consistent confluency (e.g., 50-70%) and within a defined passage number range.[3] 2. Use a precise timer for pre-incubation and treatment periods. |
Quantitative Data Summary
| Parameter | Value | Context | Source |
| Ki (cell-free assay) | 2.2 nM | Potency against purified ATM kinase. | [3] |
| IC50 (cell-free assay) | 12.9 nM | Potency against purified ATM kinase. | [3][5] |
| Cellular IC50 | ~300 nM | Inhibition of p53 Ser15 phosphorylation in response to ionizing radiation. | [5] |
| Typical Working Concentration | 10 µM | Inhibition of ATM-dependent phosphorylation in various cell lines. | [2][3] |
Experimental Protocols
Protocol 1: Western Blot for ATM Inhibition
-
Cell Seeding: Plate cells (e.g., HCT116, HEK293T) and allow them to attach overnight to reach 60-80% confluency.
-
Pre-incubation: Treat cells with 10 µM KU-55933 (or vehicle control, DMSO) for 1-3 hours.[3]
-
Induce DNA Damage: Expose cells to a DNA-damaging agent (e.g., 5-10 Gy of ionizing radiation).[3]
-
Cell Lysis: Harvest cells immediately after treatment. Wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Perform SDS-PAGE and western blotting using antibodies against phosphorylated ATM targets (e.g., phospho-Chk2 Thr-68, phospho-p53 Ser-15) and total protein levels as controls.[3]
Signaling Pathway and Workflow Diagrams
Caption: ATM signaling pathway activation by DSBs and inhibition by KU-55933.
KU-60019: ATM Kinase Inhibitor (Improved Analogue)
Frequently Asked Questions (FAQs)
Q1: How does KU-60019 differ from KU-55933? A1: KU-60019 is an improved analogue of KU-55933 with a higher potency. It has a lower IC50 value (6.3 nM) for ATM kinase and is approximately 10-fold more effective at blocking radiation-induced phosphorylation of key ATM targets in human glioma cells.[8][9]
Q2: What is the recommended working concentration for KU-60019? A2: Due to its higher potency, lower concentrations of KU-60019 are effective. A concentration of 1-3 µM is often sufficient to completely inhibit ATM-dependent phosphorylation in cell-based assays.[8][10]
Q3: What is the optimal incubation time for KU-60019? A3: Similar to KU-55933, the optimal incubation time depends on the experiment:
-
For radiosensitization studies: A pre-incubation of 1 hour prior to irradiation is commonly used.[8][10]
-
For long-term growth inhibition: Treatment for 24, 48, or 72 hours can be effective.[11]
-
Short-term signaling studies: Inhibition of ATM targets can be observed as early as 15 minutes after treatment.[11]
Troubleshooting Guide
The troubleshooting guide for KU-60019 is similar to that for KU-55933, with the key difference being the lower effective concentration. If experiencing toxicity, reducing the concentration to the nanomolar range may be necessary.
Quantitative Data Summary
| Parameter | Value | Context | Source |
| IC50 (cell-free assay) | 6.3 nM | Potency against purified ATM kinase. | [9] |
| Selectivity | ~270-fold more selective for ATM than DNA-PKcs and ~1600-fold more than ATR. | Kinase selectivity profile. | [12] |
| Typical Working Concentration | 1-3 µM | Radiosensitization and inhibition of ATM signaling in glioma cells. | [8] |
Experimental Protocols
Protocol 2: Cell Migration Assay with KU-60019
-
Cell Seeding: Create a confluent monolayer of cells (e.g., U87 glioma cells) in a culture plate.
-
Scratch Wound: Create a "scratch" in the monolayer with a sterile pipette tip.
-
Treatment: Wash with PBS and add fresh media containing 3 µM KU-60019 or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 4-6 hours).
-
Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration.
Signaling Pathway and Workflow Diagrams
The signaling pathway for KU-60019 is the same as for KU-55933, as both target ATM kinase.
KU-0063794: Dual mTORC1/mTORC2 Inhibitor
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KU-0063794? A1: KU-0063794 is a potent and highly specific dual inhibitor of mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), with an IC50 of approximately 10 nM for both complexes.[13][14] It shows high selectivity for mTOR over other kinases, including PI3Ks.[13]
Q2: What are the typical working concentrations for KU-0063794? A2: In cell culture, concentrations of 30-300 nM are commonly used. A concentration as low as 30 nM can be sufficient to inhibit S6K1 activity, while 100-300 nM may be required to fully suppress signaling in response to stimuli like amino acids or IGF1.[13]
Q3: What is the optimal incubation time for KU-0063794 treatment? A3: The incubation time for KU-0063794 varies with the experimental endpoint:
-
Short-term signaling studies: Inhibition of mTORC1/2 substrates (e.g., phosphorylation of Akt, S6K1) can be observed within 30 minutes to 1 hour.[15]
-
Cell growth and cell cycle analysis: Longer incubation times of 24, 48, and 72 hours are typically required to observe effects on cell proliferation and cell cycle distribution.[13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete inhibition of mTOR signaling | 1. Insufficient concentration for the specific stimulus. 2. Cell line is resistant to mTOR inhibition. | 1. Increase the concentration of KU-0063794, especially when stimulating with strong growth factors. 2. Confirm mTOR pathway activity in your cell line and consider alternative inhibitors. |
| Off-target effects observed | 1. Although highly specific, off-target effects can occur at very high concentrations. | 1. Perform a dose-response analysis to use the lowest effective concentration. |
Quantitative Data Summary
| Parameter | Value | Context | Source |
| IC50 (cell-free assay) | ~10 nM | Potency against mTORC1 and mTORC2. | [13][14] |
| Effective Cellular Concentration | 30-300 nM | Inhibition of mTOR signaling in HEK-293 cells. | [13] |
Experimental Protocols
Protocol 3: Analysis of mTORC1/2 Signaling by Western Blot
-
Cell Culture and Serum Starvation: Culture cells (e.g., HEK-293) to 70-80% confluency. For stimulation experiments, serum-starve the cells overnight.
-
Inhibitor Treatment: Pre-treat cells with KU-0063794 (e.g., 100 nM) for 1 hour.
-
Stimulation: Stimulate cells with a growth factor (e.g., 100 ng/mL IGF-1) for 10-30 minutes.
-
Lysis and Western Blot: Lyse cells and perform western blotting for key mTORC1/2 substrates, such as phospho-Akt (Ser473), phospho-S6K1 (Thr389), and their total protein counterparts.
Signaling Pathway and Workflow Diagrams
Caption: mTOR signaling pathway and its inhibition by KU-0063794.
General Experimental Workflow for Optimizing Incubation Time
Caption: A general workflow for optimizing inhibitor incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic inhibition of ATM kinase provides a strategy for glioblastoma multiforme radiosensitization and growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Ku-0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating PARP1 Inhibition in Cells: A Comparative Guide to KU-0058684 and Other Key Inhibitors
For researchers, scientists, and drug development professionals, accurately validating the cellular activity of a PARP1 inhibitor is a critical step in preclinical development. This guide provides a comparative overview of KU-0058684, a potent PARP1 inhibitor, alongside other well-characterized PARP inhibitors such as Olaparib, Rucaparib, Talazoparib, Niraparib, and Veliparib. We present supporting experimental data and detailed protocols to facilitate the objective assessment of these compounds in a cellular context.
While this compound is a highly potent inhibitor of PARP1, with an IC50 of 3.2 nM in biochemical assays, comprehensive public data on its cellular activity is limited.[1] It is recognized as a forerunner to Olaparib, and early studies demonstrated its profound selective cytotoxicity in cancer cells with BRCA1 or BRCA2 mutations. This guide will therefore use this compound as the primary point of reference, supplemented with extensive cellular data from other prominent PARP inhibitors to provide a thorough comparative framework.
Data Presentation: Comparative Inhibitor Potency
The following tables summarize the biochemical and cellular potencies of this compound and other selected PARP inhibitors. This quantitative data allows for a direct comparison of their inhibitory activities against PARP enzymes and their effects on cancer cell viability, particularly highlighting the principle of synthetic lethality in BRCA-deficient cells.
Table 1: Biochemical Potency of PARP Inhibitors
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound | 3.2 | Not widely reported |
| Olaparib | 5 | 1 |
| Rucaparib | 1.4 (Ki) | Not widely reported |
| Talazoparib | 0.57 | Not widely reported |
| Niraparib | 3.8 | 2.1 |
| Veliparib | 5.2 (Ki) | 2.9 (Ki) |
Note: IC50 and Ki values are dependent on assay conditions and may vary between studies.[1][2][3][4][5][6][7]
Table 2: Cellular Potency of PARP Inhibitors in BRCA-Mutant Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | BRCA Status | Cellular IC50 (µM) |
| Olaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | ~0.01 |
| Olaparib | Capan-1 | Pancreatic Cancer | BRCA2 mutant | ~0.01 |
| Talazoparib | MX-1 | Breast Cancer | BRCA1 mutant | 0.0003 |
| Talazoparib | Capan-1 | Pancreatic Cancer | BRCA2 mutant | 0.005 |
| Niraparib | PEO1 | Ovarian Cancer | BRCA2 mutant | 7.487 |
| Rucaparib | PEO1 | Ovarian Cancer | BRCA2 mutant | Not widely reported |
Note: Cellular IC50 values can be influenced by various factors including cell line genetics, culture conditions, and assay duration.[8][9]
Key Experiments for Validating PARP1 Inhibition
To validate the efficacy of a PARP1 inhibitor like this compound in a cellular setting, a series of key experiments are typically performed. These assays aim to confirm target engagement (inhibition of PARylation), assess the biological consequence of inhibition (cell viability and synthetic lethality), and evaluate its potential in combination therapies.
Cellular PARylation Assay
This assay directly measures the inhibition of PARP1 activity in cells by quantifying the levels of poly(ADP-ribose) (PAR), the product of PARP enzymes. A reduction in PAR levels upon treatment with an inhibitor confirms target engagement.
Experimental Protocol: ELISA-based Cellular PARylation Assay
-
Cell Seeding: Plate cells (e.g., HeLa or a relevant cancer cell line) in 96-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a dose range of the PARP inhibitor (e.g., this compound) for 1-2 hours.
-
Induction of DNA Damage: Induce DNA damage to stimulate PARP activity by treating cells with an agent like H₂O₂ or MMS for a short period (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the subsequent steps.
-
ELISA: Use a commercial PAR ELISA kit. Add the normalized cell lysates to the antibody-coated plate, followed by incubation with detection antibodies and a substrate to generate a colorimetric or chemiluminescent signal.
-
Data Analysis: Measure the signal using a microplate reader. The signal intensity is proportional to the amount of PAR. Calculate the IC50 value for the inhibition of PARylation by plotting the signal against the inhibitor concentration.[10][11]
Cell Viability and Synthetic Lethality Assay
This assay assesses the cytotoxic or cytostatic effects of the PARP inhibitor. To validate the principle of synthetic lethality, the inhibitor's effect is compared between cells with and without a functional homologous recombination (HR) pathway (e.g., BRCA-deficient vs. BRCA-proficient cell lines).
Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Seed both BRCA-proficient and BRCA-deficient cancer cell lines in 96-well plates.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PARP inhibitor.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Viability Measurement: Add a viability reagent (e.g., MTT or CellTiter-Glo) to each well and measure the absorbance or luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the viability data to untreated control cells. Plot the percentage of viable cells against the inhibitor concentration to determine the IC50 value for each cell line. A significantly lower IC50 in the BRCA-deficient cell line compared to the BRCA-proficient counterpart validates the synthetic lethal effect.[9]
Potentiation of DNA-Damaging Agents
PARP inhibitors are known to enhance the efficacy of DNA-damaging chemotherapeutic agents like temozolomide (B1682018) (TMZ). This experiment evaluates the synergistic effect of the PARP inhibitor and a DNA-damaging agent.
Experimental Protocol: Chemosensitization Assay
-
Cell Seeding: Plate a relevant cancer cell line (e.g., glioblastoma cells for TMZ combination) in 96-well plates.
-
Combination Treatment: Treat the cells with the PARP inhibitor alone, the DNA-damaging agent alone, and a combination of both at various concentrations.
-
Incubation: Incubate the cells for a suitable duration (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using an appropriate assay.
-
Data Analysis: Compare the cell viability in the combination treatment group to the single-agent treatment groups. A greater reduction in cell viability in the combination group indicates potentiation. Combination index (CI) values can be calculated to determine if the interaction is synergistic, additive, or antagonistic.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: PARP1 signaling in DNA single-strand break repair.
Caption: Workflow for validating PARP1 inhibition in cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of PARP Trapping: KU-0058684 vs. Veliparib
In the landscape of PARP inhibitors, the nuanced differences in their mechanisms of action are critical for researchers, scientists, and drug development professionals. Beyond catalytic inhibition, the ability of these molecules to "trap" PARP enzymes on DNA is a key determinant of their cytotoxic potential. This guide provides a detailed comparison of two such inhibitors, KU-0058684 and veliparib (B1684213), with a focus on their differential PARP trapping capabilities, supported by available experimental data and methodologies.
Executive Summary
Data Presentation: A Comparative Table
The following table summarizes the available quantitative data for this compound and veliparib, focusing on their PARP catalytic inhibition.
| Parameter | This compound | Veliparib (ABT-888) | Reference |
| Target(s) | PARP-1 | PARP-1, PARP-2 | [1] |
| PARP-1 Catalytic Inhibition (IC50) | 3.2 nM | 5.2 nM (Ki) | [1][2] |
| PARP-2 Catalytic Inhibition (IC50) | Data not available | 2.9 nM (Ki) | [2] |
| PARP Trapping Potency | Data not available | Weak | [3][4] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, while Ki (inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex. Lower values indicate higher potency.
Deciphering the Difference: Catalytic Inhibition vs. PARP Trapping
The primary mechanism of action for PARP inhibitors is the competitive inhibition of the NAD+ binding site on PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This catalytic inhibition disrupts the repair of DNA single-strand breaks (SSBs).
However, a distinct and critical mechanism is "PARP trapping." This occurs when the inhibitor not only blocks the catalytic activity but also stabilizes the PARP-DNA complex. The trapped PARP-DNA complex itself becomes a cytotoxic lesion, obstructing DNA replication and transcription, which can lead to the formation of double-strand breaks and subsequent cell death, particularly in cancer cells with deficient homologous recombination repair pathways (e.g., BRCA1/2 mutations).
Studies have consistently shown that the cytotoxicity of PARP inhibitors correlates more strongly with their trapping efficiency than with their catalytic inhibitory potency.[3][5] Veliparib, despite being a potent catalytic inhibitor, induces significantly less trapping of PARP1 and PARP2 on chromatin compared to other clinical PARP inhibitors like olaparib (B1684210) and niraparib.[3]
Experimental Protocols: How PARP Trapping is Measured
Several experimental techniques are employed to quantify the PARP trapping efficiency of inhibitors. These methods are crucial for understanding the mechanistic differences between compounds like this compound and veliparib.
Cellular Fractionation Followed by Western Blotting
This biochemical assay provides a direct measure of the amount of PARP protein associated with chromatin.
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the PARP inhibitor of interest (e.g., this compound or veliparib) at various concentrations for a specified duration. A DNA-damaging agent, such as methyl methanesulfonate (B1217627) (MMS), can be co-administered to induce SSBs and enhance PARP recruitment to DNA.
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic, nuclear soluble, and chromatin-bound proteins. This is typically achieved using a series of buffers with increasing detergent strength.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for PARP-1 or PARP-2. A primary antibody against a histone protein (e.g., Histone H3) is used as a loading control for the chromatin fraction.
-
Visualization and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. The intensity of the bands corresponding to PARP in the chromatin-bound fraction is quantified and normalized to the loading control. An increase in the PARP signal in the chromatin fraction in inhibitor-treated cells compared to control cells indicates PARP trapping.
Fluorescence Polarization/Anisotropy Assay
This in vitro biochemical assay measures the binding of PARP to a fluorescently labeled DNA oligonucleotide.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant PARP-1 or PARP-2 enzyme and a fluorescently labeled DNA oligonucleotide that mimics a DNA break.
-
Inhibitor Addition: Add varying concentrations of the PARP inhibitor to the reaction mixture.
-
PARP-DNA Binding: Allow the PARP enzyme to bind to the fluorescent DNA probe. The binding of the large PARP protein to the small DNA probe results in a slower tumbling rate and an increase in fluorescence polarization.
-
Initiation of PARylation: Add NAD+ to the reaction to initiate auto-PARylation of the PARP enzyme. In the absence of an effective trapping agent, PARP will auto-PARylate, leading to its dissociation from the DNA probe and a decrease in fluorescence polarization.
-
Measurement: A potent PARP trapping agent will prevent this dissociation, resulting in a sustained high fluorescence polarization signal. The fluorescence polarization is measured over time using a plate reader. The trapping efficiency is determined by the concentration of the inhibitor required to maintain a high polarization signal.
Immunofluorescence Microscopy
This cell-based imaging technique allows for the visualization of PARP accumulation at sites of DNA damage within the cell nucleus.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the PARP inhibitor and a DNA-damaging agent.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde to preserve cellular structures and then permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining: Incubate the cells with a primary antibody against PARP-1 or PARP-2. Subsequently, incubate with a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is used to visualize the cell nuclei.
-
Microscopy and Image Analysis: Acquire images using a fluorescence microscope. The formation of distinct PARP foci within the nucleus indicates the trapping of PARP at sites of DNA damage. The number and intensity of these foci can be quantified using image analysis software.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PARP signaling pathway and a typical experimental workflow for assessing PARP trapping.
Caption: PARP Signaling Pathway and Inhibition.
Caption: Experimental Workflow for PARP Trapping.
Conclusion
The distinction between catalytic inhibition and PARP trapping is fundamental to understanding the therapeutic potential and toxicity profiles of PARP inhibitors. Veliparib is a well-established potent catalytic inhibitor with weak PARP trapping activity. This compound is also a potent catalytic inhibitor of PARP-1. However, the absence of publicly available quantitative data on its PARP trapping efficiency makes a direct comparison with veliparib in this regard challenging.
For researchers and drug developers, the methodologies outlined in this guide provide a framework for the empirical evaluation of these critical parameters. A comprehensive understanding of a PARP inhibitor's ability to not only block enzymatic activity but also to form cytotoxic PARP-DNA complexes is paramount for the rational design and clinical application of this important class of anticancer agents. Further studies are warranted to quantitatively assess the PARP trapping capacity of this compound to fully elucidate its mechanistic profile in comparison to clinically established agents like veliparib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discordant in vitro and in vivo chemo-potentiating effects of the PARP inhibitor veliparib in temozolomide-sensitive versus -resistant glioblastoma multiforme xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of KU-0058684 for PARP Isoforms: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a PARP inhibitor is crucial for interpreting experimental results and predicting therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of the inhibitory activity of KU-0058684 (also known as Olaparib) against various Poly(ADP-ribose) polymerase (PARP) isoforms, benchmarked against other well-characterized PARP inhibitors.
This compound, a potent PARP inhibitor, has been extensively studied for its role in cancer therapy, particularly in tumors with deficiencies in DNA repair pathways.[1] Its efficacy is intrinsically linked to its ability to inhibit PARP enzymes, which play a critical role in DNA single-strand break repair. Inhibition of PARP leads to the accumulation of DNA damage and synthetic lethality in cancer cells with compromised homologous recombination repair. However, the PARP family comprises multiple isoforms with distinct cellular functions. Therefore, elucidating the isoform selectivity of this compound is paramount.
Comparative Inhibitory Activity of PARP Inhibitors
The inhibitory potency of this compound and other selected PARP inhibitors against a panel of PARP isoforms is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), highlight the varying degrees of selectivity among these compounds.
| Inhibitor | PARP1 (nM) | PARP2 (nM) | PARP3 (nM) | TNKS1 (nM) | TNKS2 (nM) |
| This compound (Olaparib) | 1 | 1 | 130 | >10000 | 2800 |
| Veliparib | 2 | 1 | 86 | >10000 | >10000 |
| Niraparib | 1 | 1 | 130 | >10000 | >10000 |
| Rucaparib | 1 | 1 | 4 | 2100 | 510 |
| Talazoparib | 1 | 1 | 22 | >10000 | 2800 |
Data compiled from scientific literature. IC50 values can vary depending on the specific assay conditions.
As the data indicates, this compound is a highly potent inhibitor of both PARP1 and PARP2, with an IC50 value of 1 nM for both isoforms. Its activity against PARP3 is significantly lower (IC50 = 130 nM), and it shows weak to no inhibition of the tankyrase isoforms, TNKS1 and TNKS2, at concentrations up to 10 µM and 2.8 µM, respectively. This profile suggests that this compound is a selective inhibitor of PARP1 and PARP2.
In comparison, other inhibitors also exhibit strong inhibition of PARP1 and PARP2. Rucaparib, however, shows more potent inhibition of PARP3 (IC50 = 4 nM) compared to this compound. Veliparib and Niraparib demonstrate high selectivity for PARP1 and PARP2 over the other tested isoforms. Talazoparib, while potent against PARP1 and PARP2, has some activity against PARP3 and TNKS2.
Experimental Protocols
The determination of IC50 values is a critical step in characterizing the potency and selectivity of an inhibitor. A common method employed is a biochemical enzymatic assay.
Biochemical Assay for PARP Inhibition
This protocol outlines a general procedure for determining the IC50 values of PARP inhibitors in a biochemical setting.
1. Reagents and Materials:
-
Recombinant human PARP enzymes (PARP1, PARP2, PARP3, TNKS1, TNKS2)
-
Histone H1 (as a substrate for PARP)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+), biotinylated
-
Streptavidin-coated plates
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
PARP inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., Streptavidin-Europium)
-
Wash buffer (e.g., PBS with Tween-20)
-
Plate reader capable of time-resolved fluorescence
2. Procedure:
-
Plate Coating: Streptavidin-coated plates are washed with wash buffer.
-
Substrate Immobilization: Biotinylated histone H1 is added to the wells and incubated to allow for binding to the streptavidin. Unbound histone is removed by washing.
-
Inhibitor Addition: A serial dilution of the PARP inhibitor (e.g., this compound) is prepared and added to the wells. A DMSO control (vehicle) is also included.
-
Enzyme Reaction: The PARP enzyme and NAD+ are added to the wells to initiate the poly(ADP-ribosyl)ation reaction. The plate is incubated at room temperature.
-
Detection: The reaction is stopped, and the plate is washed. A detection reagent (e.g., Streptavidin-Europium) that binds to the poly(ADP-ribose) chains is added.
-
Data Acquisition: The signal is measured using a plate reader. The intensity of the signal is proportional to the amount of PARP activity.
3. Data Analysis:
-
The percentage of PARP activity is calculated for each inhibitor concentration relative to the DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the context of PARP inhibition and the process of determining inhibitor specificity, the following diagrams are provided.
Caption: Role of PARP1/2 in DNA repair and the inhibitory action of this compound.
Caption: A generalized workflow for determining the IC50 value of a PARP inhibitor.
References
Navigating PARP Inhibitor Resistance: A Comparative Guide on Cross-Resistance with KU-0058684
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to Poly(ADP-ribose) polymerase (PARP) inhibitors presents a significant hurdle in their clinical application. Understanding the potential for cross-resistance between different PARP inhibitors is crucial for developing effective sequential and combination therapeutic strategies. This guide provides a comparative analysis of the preclinical data on cross-resistance between the potent PARP1/2 inhibitor KU-0058684 and other well-characterized PARP inhibitors. While direct comparative studies on this compound in resistant models are limited, this document synthesizes available data on other PARP inhibitors to infer potential cross-resistance profiles and provides a framework for experimental evaluation.
I. Mechanisms of PARP Inhibitor Resistance
Acquired resistance to PARP inhibitors is a multifaceted phenomenon driven by various molecular alterations. A comprehensive understanding of these mechanisms is fundamental to predicting and interpreting cross-resistance patterns. The primary mechanisms of resistance include:
-
Restoration of Homologous Recombination (HR) Proficiency: The synthetic lethality of PARP inhibitors in BRCA-mutated cancers relies on the deficiency in the HR DNA repair pathway. Secondary "reversion" mutations that restore the open reading frame of BRCA1/2 or other HR-related genes can re-establish HR function and confer resistance.
-
Changes in PARP1 Expression and Activity: Mutations in the PARP1 gene can lead to a non-functional protein or a protein with reduced trapping efficiency, a key mechanism of cytotoxicity for many PARP inhibitors. Decreased PARP1 expression can also contribute to resistance.
-
Protection of Stalled Replication Forks: Cancer cells can develop mechanisms to protect stalled replication forks from degradation, preventing the formation of double-strand breaks that are lethal in HR-deficient cells.
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of PARP inhibitors, thereby diminishing their efficacy.
II. Comparative Efficacy and Cross-Resistance Data
| Cell Line | Parental/Resistant | PARP Inhibitor | IC50 (µM) | Fold Resistance |
| UWB1.289 (BRCA1 mutant Ovarian Cancer) | Parental | Olaparib | ~1 | - |
| Olaparib-Resistant | Olaparib | >10 | >10 | |
| Olaparib-Resistant | Veliparib | >10 | Significant | |
| Olaparib-Resistant | Talazoparib | >1 | Significant | |
| Capan-1 (BRCA2 mutant Pancreatic Cancer) | Parental | Olaparib | ~0.01 | - |
| Olaparib-Resistant | Olaparib | ~1 | ~100 | |
| Olaparib-Resistant | Talazoparib | ~0.1 | ~100 | |
| Prostate Cancer Cell Lines | Parental (LNCaP) | Olaparib | 4.41 | - |
| Olaparib-Resistant (LNCaP-OR) | Olaparib | 19.45 | 4.41 | |
| Parental (C4-2B) | Olaparib | 1.00 | - | |
| Olaparib-Resistant (C4-2B-OR) | Olaparib | 28.9 | 28.9 | |
| Parental (DU145) | Olaparib | 3.78 | - | |
| Olaparib-Resistant (DU145-OR) | Olaparib | 14.29 | 3.78 |
Note: The data presented are aggregated from multiple sources and serve as an illustrative example. Actual IC50 values can vary based on experimental conditions.
Inference for this compound: Given that this compound is a potent PARP1/2 inhibitor, it is plausible that resistance mechanisms affecting other PARP inhibitors would also impact its efficacy. For instance, in a cell line with restored HR function, this compound would likely exhibit reduced activity. Similarly, if resistance is driven by the upregulation of a drug efflux pump that recognizes this compound as a substrate, cross-resistance would be expected. However, the degree of cross-resistance can vary between different inhibitors due to differences in their chemical structures, potency, and PARP trapping abilities.
III. Experimental Protocols
To experimentally assess the cross-resistance between this compound and other PARP inhibitors, the following detailed protocols are recommended.
A. Generation of PARP Inhibitor-Resistant Cell Lines
Objective: To develop cell line models of acquired resistance to a specific PARP inhibitor.
Methodology:
-
Cell Culture: Culture the parental cancer cell line of interest (e.g., a BRCA-mutant cell line) in standard growth medium.
-
Initial Drug Exposure: Determine the initial IC50 of the selected PARP inhibitor (e.g., olaparib) for the parental cell line using a cell viability assay.
-
Dose Escalation: Continuously expose the cells to the PARP inhibitor, starting at a concentration below the IC50 (e.g., IC20-IC30).
-
Monitoring: Monitor cell viability and proliferation. As cells adapt and resume proliferation, gradually increase the concentration of the PARP inhibitor.
-
Selection: Continue this process of dose escalation over several months until the cells can proliferate in the presence of a significantly higher concentration of the inhibitor (e.g., 10-fold the initial IC50).
-
Clonal Isolation: Isolate single-cell clones from the resistant population to ensure a homogenous resistant cell line.
-
Characterization: Confirm the resistant phenotype by re-evaluating the IC50 of the parental and resistant cell lines to the selecting PARP inhibitor.
B. Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of PARP inhibitors on sensitive and resistant cell lines and calculate IC50 values.
Methodology:
-
Cell Seeding: Seed parental and resistant cells in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and other PARP inhibitors (e.g., olaparib, talazoparib) in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.
C. PARP Activity Assay (Cell-Based ELISA)
Objective: To measure the in-cell inhibition of PARP activity by different inhibitors.
Methodology:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound and other PARP inhibitors for a defined period (e.g., 2 hours).
-
Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., H2O2) to stimulate PARP activity.
-
Cell Lysis: Lyse the cells to release cellular components.
-
ELISA: Use a commercially available PARP activity assay kit that typically involves capturing PARP in the wells and then detecting the product of its enzymatic activity (poly(ADP-ribose) or PAR) using a specific antibody.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a substrate to generate a colorimetric or chemiluminescent signal.
-
Quantification: Measure the signal using a plate reader.
-
Data Analysis: Normalize the signal to the untreated control and calculate the IC50 for PARP activity inhibition.
IV. Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for evaluating cross-resistance.
Caption: Key resistance pathways to PARP inhibitors.
V. Conclusion
While direct experimental data on the cross-resistance of this compound is currently lacking, the established mechanisms of resistance to other PARP inhibitors provide a solid foundation for predictive analysis and experimental design. The provided protocols and conceptual frameworks offer a robust starting point for researchers to investigate the cross-resistance profile of this compound and other novel PARP inhibitors. Such studies are essential for optimizing the clinical development and application of this important class of anticancer agents.
Head-to-Head Comparison: KU-0058684 and Talazoparib in PARP Inhibition
A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of poly (ADP-ribose) polymerase (PARP) have emerged as a critical class of drugs, particularly for tumors harboring deficiencies in DNA damage repair pathways. This guide provides a comprehensive head-to-head comparison of two potent PARP inhibitors: KU-0058684, a well-characterized preclinical compound, and talazoparib (B560058), a clinically approved and highly potent therapeutic agent. This analysis is based on available preclinical data to inform research and drug development decisions.
At a Glance: Key Performance Indicators
| Feature | This compound | Talazoparib |
| Primary Target | PARP-1 | PARP-1/2 |
| PARP-1 Enzymatic Inhibition (IC50) | 3.2 nM | 0.57 nM |
| PARP Trapping Efficiency | Data not readily available | High |
| Development Stage | Preclinical | Clinically Approved |
Mechanism of Action: Beyond Catalytic Inhibition
Both this compound and talazoparib function by inhibiting the enzymatic activity of PARP, a key protein in the repair of DNA single-strand breaks (SSBs). This inhibition leads to the accumulation of SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with defects in homologous recombination (HR), a major pathway for repairing DSBs (e.g., those with BRCA1/2 mutations), this accumulation of DSBs leads to genomic instability and cell death through a process known as synthetic lethality.
A critical differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage. This PARP-DNA complex is itself a toxic lesion that can obstruct DNA replication and transcription, leading to enhanced cytotoxicity. Talazoparib is recognized for its exceptionally high PARP trapping activity, which is considered a major contributor to its potent anti-cancer effects.[1][2] While the PARP trapping efficiency of this compound has not been as extensively quantified in publicly available literature, talazoparib's potent trapping mechanism sets a high benchmark for comparison.[2]
Figure 1. Signaling pathway of PARP inhibition and synthetic lethality.
Quantitative Comparison of In Vitro Performance
The following tables summarize the key quantitative data for this compound and talazoparib based on published preclinical studies.
Table 1: PARP-1 Enzymatic Inhibition
| Compound | IC50 (nM) |
| This compound | 3.2 |
| Talazoparib | 0.57[3] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP-1 by 50%.
Table 2: Cytotoxicity in Breast Cancer Cell Lines
| Cell Line | BRCA Status | KU-0059436* IC50 (µM) | Talazoparib IC50 (µM) |
| MDA-MB-436 | BRCA1 mutant | >200 | Not explicitly stated in the same study |
| HCC1937 | BRCA1 mutant | >200 | Not explicitly stated in the same study |
| MDA-MB-231 | BRCA wild-type | >200 | 0.48 |
| MDA-MB-468 | BRCA wild-type | >200 | 0.8 |
| SKBR3 | BRCA wild-type | >200 | (sensitive) |
| JIMT1 | BRCA wild-type | >200 | (highly sensitive) |
*Data for KU-0059436 is used as a surrogate for this compound, as it is considered to be the same or a very closely related compound.
The available data suggests that while both are potent enzymatic inhibitors, talazoparib demonstrates significantly greater cytotoxicity in several breast cancer cell lines, irrespective of their BRCA mutation status. This highlights the potential importance of PARP trapping in achieving a robust anti-cancer effect.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used to evaluate PARP inhibitors.
PARP Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of a compound to inhibit the catalytic activity of the PARP enzyme.
-
Plate Coating: A 96-well plate is coated with histones, which act as a substrate for PARP.
-
Reaction Mixture: Purified PARP enzyme is added to the wells along with a biotinylated NAD+ substrate and varying concentrations of the test inhibitor (this compound or talazoparib).
-
Incubation: The plate is incubated to allow the PARP enzyme to attach poly(ADP-ribose) (PAR) chains to the histones using the biotinylated NAD+.
-
Detection: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains.
-
Signal Generation: A chemiluminescent HRP substrate is added, and the resulting light signal is measured using a luminometer. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: IC50 values are calculated by plotting the signal intensity against the inhibitor concentration.
Figure 2. Workflow for a PARP enzymatic inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the PARP inhibitor (this compound or talazoparib) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Incubation: The plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to untreated control cells, and IC50 values are calculated.
Figure 3. Workflow for a cell viability (MTT) assay.
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex.
-
Reaction Setup: Purified PARP enzyme is incubated with a fluorescently labeled DNA oligonucleotide probe in a microplate.
-
Inhibitor Addition: The test compound (this compound or talazoparib) is added at various concentrations.
-
Equilibration: The mixture is incubated to allow the inhibitor to bind to the PARP-DNA complex.
-
Fluorescence Polarization Measurement: The fluorescence polarization of the solution is measured. A larger, more stable PARP-DNA complex (indicating trapping) will result in a higher polarization value.
-
Data Analysis: The increase in fluorescence polarization is plotted against the inhibitor concentration to determine the trapping potency.
Conclusion
Both this compound and talazoparib are potent inhibitors of the PARP enzyme. Based on the available preclinical data, talazoparib exhibits stronger enzymatic inhibition and, critically, a more pronounced cytotoxic effect in various cancer cell lines, which is attributed to its high PARP trapping efficiency. While direct comparative data for PARP trapping of this compound is limited, the superior cytotoxicity of talazoparib suggests that this mechanism is a key determinant of its potent anti-tumor activity. For researchers and drug developers, this head-to-head comparison underscores the importance of evaluating not only enzymatic inhibition but also the PARP trapping capacity when characterizing novel PARP inhibitors.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy [mdpi.com]
- 3. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthetic Lethal Interaction of KU-0058684 with DNA Repair Gene Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the synthetic lethal interaction between the potent PARP-1 inhibitor, KU-0058684, and specific gene mutations impairing the DNA damage response (DDR). By leveraging established experimental protocols and comparing its efficacy with other well-characterized PARP inhibitors, researchers can rigorously assess the therapeutic potential of this compound in genetically defined cancer populations.
Introduction to Synthetic Lethality and PARP Inhibition
Synthetic lethality is a phenomenon where the co-occurrence of two genetic events is lethal to a cell, while a single event alone is not. In cancer therapy, this concept is powerfully exploited by targeting a gene that is essential for the survival of cancer cells harboring a specific mutation, typically in a tumor suppressor gene.
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for the repair of DNA single-strand breaks (SSBs). In cancers with mutations in genes responsible for homologous recombination (HR), a major pathway for repairing double-strand breaks (DSBs), such as BRCA1, BRCA2, and ATM, the inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs. The HR-deficient cancer cells are unable to repair these DSBs, leading to genomic instability and ultimately, cell death.[1][2][3] Normal cells, with at least one functional copy of these HR genes, can still repair DSBs and are therefore less sensitive to PARP inhibition.
This compound is a potent inhibitor of PARP-1, with a reported half-maximal inhibitory concentration (IC50) of 3.2 nM.[4][5] Its mechanism of action, like other PARP inhibitors, is predicted to induce synthetic lethality in cancer cells with deficient HR repair.
Comparative Efficacy of PARP Inhibitors
The potency of this compound can be benchmarked against other clinically relevant PARP inhibitors. The following table summarizes the IC50 values for several prominent PARP inhibitors, providing a basis for comparative studies.
| Inhibitor | Target(s) | IC50 (nM) | Key Synthetic Lethal Partners |
| This compound | PARP-1 | 3.2 | BRCA1, BRCA2, ATM (Predicted) |
| Olaparib (Lynparza) | PARP1, PARP2 | 1-5 | BRCA1, BRCA2, ATM, PALB2 |
| Talazoparib (Talzenna) | PARP1, PARP2 | 0.57 | BRCA1, BRCA2, PALB2 |
| Rucaparib (Rubraca) | PARP1, PARP2, PARP3 | 1.4 | BRCA1, BRCA2 |
| Niraparib (Zejula) | PARP1, PARP2 | 3.8 (PARP1), 2.1 (PARP2) | BRCA1, BRCA2 |
Experimental Protocols for Validating Synthetic Lethality
To validate the synthetic lethal interaction of this compound with specific gene mutations, a series of well-defined experiments should be conducted. These protocols are designed to assess the differential sensitivity of cancer cells with and without the target mutations to this compound and other PARP inhibitors.
Cell Viability and Clonogenic Survival Assays
These assays are fundamental for determining the cytotoxic effect of the inhibitor.
Protocol: Clonogenic Survival Assay
-
Cell Seeding: Plate cancer cell lines with known mutations in BRCA1, BRCA2, or ATM (e.g., MDA-MB-436, CAPAN-1) and their corresponding wild-type or isogenic rescue cell lines at a low density (e.g., 500-1000 cells/well) in 6-well plates. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound and a comparator PARP inhibitor (e.g., Olaparib). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Quantification: Fix the colonies with a mixture of 6% glutaraldehyde (B144438) and 0.5% crystal violet. After staining, wash the plates with water and allow them to air dry. Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control. Plot survival curves and determine the IC50 values.
DNA Damage and Repair Assays
These experiments directly measure the inhibitor's effect on DNA repair processes.
Protocol: γH2AX Foci Formation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Grow mutant and wild-type cells on coverslips and treat with this compound or a comparator inhibitor for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block with 1% BSA and then incubate with a primary antibody against γH2AX (a marker for DNA double-strand breaks). Follow this with a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: Mount the coverslips on slides with a DAPI-containing mounting medium to visualize the nuclei. Capture images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increased number of foci in the mutant cells treated with the inhibitor compared to wild-type cells indicates a synthetic lethal effect.
Cell Cycle Analysis
This assay determines if the inhibitor induces cell cycle arrest, a common consequence of DNA damage.
Protocol: Propidium (B1200493) Iodide Staining and Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of a DNA damage-induced cell cycle checkpoint activation.
Visualizing the Mechanisms and Workflows
Diagrams created using the DOT language provide a clear visual representation of the underlying biological pathways and experimental procedures.
Caption: Synthetic lethal interaction of this compound in HR-deficient cells.
Caption: Workflow for validating synthetic lethality of this compound.
Conclusion
The validation of this compound's synthetic lethal interaction with specific gene mutations requires a systematic and comparative approach. By employing the detailed experimental protocols for cell viability, DNA damage, and cell cycle analysis outlined in this guide, and by benchmarking its performance against established PARP inhibitors, researchers can rigorously evaluate the therapeutic potential of this potent PARP-1 inhibitor. The successful validation of these interactions will be a critical step in advancing this compound towards clinical applications in personalized cancer therapy.
References
- 1. oncodaily.com [oncodaily.com]
- 2. Synthetic Lethality Implications for BRCA Mutation Cancers and Beyond – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 3. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Navigating the Kinome: A Comparative Guide to Aurora Kinase Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the off-target profile of a kinase inhibitor is as crucial as its on-target potency. Unintended kinase interactions can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities. This guide provides a comparative analysis of the off-target kinase profiles of two prominent Aurora kinase inhibitors, Tozasertib (VX-680/MK-0457) and Barasertib (AZD1152), offering a deeper look into their selectivity and potential polypharmacology.
Aurora kinases are key regulators of cell division, making them attractive targets for cancer therapy. While Tozasertib and Barasertib both effectively inhibit this kinase family, their interactions across the broader human kinome exhibit distinct differences. This comparison aims to equip researchers with the necessary data to make informed decisions when selecting a tool compound or developing a therapeutic candidate.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (Ki or IC50 values) of Tozasertib and Barasertib against their primary targets and key off-target kinases. This quantitative data provides a direct comparison of their potency and selectivity.
| Kinase Target | Tozasertib (VX-680/MK-0457) Ki (nM) | Barasertib (AZD1152-HQPA) Ki (nM) |
| Primary Targets | ||
| Aurora A | 0.6[1][2] | 1369[3] |
| Aurora B | 18[1][2] | 0.36[3][4] |
| Aurora C | 4.6[5] | 17.0[4] |
| Key Off-Targets | ||
| FLT3 | 30[1][5] | Inhibits[6] |
| Abl | 30[2][5] | - |
| BCR-ABL | Inhibits[1][7] | - |
| BCR-ABL (T315I) | Inhibits[1][8] | - |
| KIT | - | Inhibits[6] |
| RIPK1 | Inhibits (IC50 = 1060)[9] | - |
Note: Barasertib (AZD1152) is a prodrug that is rapidly converted to the active form, AZD1152-HQPA, in plasma. The activity of AZD1152-HQPA is presented here.
Analysis of Selectivity
Tozasertib is a pan-Aurora kinase inhibitor with potent activity against all three isoforms.[6][10] Its off-target profile is characterized by notable inhibition of Fms-related tyrosine kinase 3 (FLT3) and Abelson murine leukemia viral oncogene homolog 1 (Abl) at a concentration of 30 nM.[1][2][5] This cross-reactivity, particularly against the imatinib-resistant T315I mutant of BCR-ABL, has been explored for its therapeutic potential in chronic myeloid leukemia.[7][8] More recently, Tozasertib was also identified as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), suggesting a role in necroptosis.[9] While described as selective over a panel of 190 other kinases, these specific off-target activities are critical considerations for its use.[2][5]
In contrast, Barasertib, in its active form AZD1152-HQPA, demonstrates high selectivity for Aurora B over Aurora A, with over a 1000-fold difference in potency.[3][4][6] This selectivity may offer a more targeted approach to inhibiting Aurora B-specific functions in mitosis. However, it has been noted that, similar to Tozasertib, Barasertib also inhibits FLT3 and KIT.[6] The concurrent inhibition of these kinases has been linked to potential toxicity, specifically impacting normal hematopoiesis.[6] AstraZeneca reports high specificity for AZD1152-HQPA against a panel of 50 other kinases.[3]
Signaling Pathway Context
The primary targets of both inhibitors, the Aurora kinases, play crucial roles in mitotic progression. The diagram below illustrates a simplified overview of the Aurora kinase signaling pathway during cell division.
Experimental Protocol: Kinase Profiling via Competition Binding Assay
The determination of a compound's kinase selectivity profile is commonly achieved through competition binding assays. A widely used platform for this is the KINOMEscan™, which provides a quantitative measure of interactions between a test compound and a large panel of kinases.
Objective: To determine the dissociation constant (Kd) of a test compound for a panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for that kinase.
Workflow:
Materials:
-
Purified, DNA-tagged kinases
-
Immobilized, active-site directed ligand on a solid support (e.g., beads)
-
Test compound (e.g., Tozasertib or Barasertib) dissolved in DMSO
-
Assay buffer
-
Wash buffer
-
Elution buffer
-
qPCR reagents
Procedure:
-
A panel of DNA-tagged kinases is prepared.
-
The test compound is serially diluted to create a concentration gradient.
-
The kinases are incubated with the immobilized ligand and the test compound. In this competitive binding step, the test compound and the immobilized ligand compete for the active site of the kinase.
-
Unbound components are removed through a washing step.
-
The bound kinase is eluted from the solid support.
-
The amount of eluted kinase is quantified using quantitative PCR (qPCR) by amplifying the DNA tag.
-
The results are compared to a DMSO control (no test compound). A lower amount of bound kinase indicates a higher affinity of the test compound for that kinase.
-
Dissociation constants (Kd) are calculated from the dose-response curves to quantify the binding affinity.
This guide provides a foundational comparison of the off-target profiles of Tozasertib and Barasertib. Researchers are encouraged to consult the primary literature for more extensive kinase screening data and to consider the cellular context of their experiments when interpreting the effects of these potent inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targets and effectors of the cellular response to aurora kinase inhibitor MK-0457 (VX-680) in imatinib sensitive and resistant chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MK-0457, an Aurora kinase and BCR-ABL inhibitor, is active in patients with BCR-ABL T315I leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative analysis of KU-0058684 cytotoxicity in different cancer types
A comprehensive analysis of the cytotoxic profiles of KU-series ATM inhibitors across various cancer types, providing researchers and drug development professionals with comparative data and detailed experimental methodologies.
This guide offers a comparative analysis of the cytotoxic effects of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors, focusing on preclinical data from the well-characterized compounds KU-55933, KU-59403, and KU-60019, due to the limited availability of public data on KU-0058684. These inhibitors are pivotal in sensitizing cancer cells to DNA-damaging agents, representing a strategic approach in oncology research.
I. Comparative Cytotoxicity Data
The cytotoxic potential of ATM inhibitors is often evaluated in combination with DNA-damaging agents, as they typically exhibit minimal single-agent cytotoxicity.[1] The following table summarizes the enhancement of cytotoxicity by these inhibitors in various cancer cell lines when used in conjunction with chemo- or radiotherapy.
| ATM Inhibitor | Cancer Type | Cell Line(s) | Combination Agent | Cytotoxicity Enhancement (Fold Increase) | Reference |
| KU-59403 | Colon Cancer | SW620 | Camptothecin | 4 | [2] |
| Colon Cancer | LoVo | Camptothecin | 7 | [2] | |
| Colon Cancer | SW620 | Irinotecan (in vivo) | 144% increase in efficacy | [2] | |
| KU-55933 | Various | Not specified | Not specified | Minimal cytotoxicity up to 10 μM | [1] |
| Cancers with overactivated Akt | Not specified | Rapamycin (B549165) | Induces apoptosis (not seen with rapamycin alone) | [3] | |
| KU-60019 | Glioma | Not specified | Radiation | Radiosensitizes glioma cells | [2] |
| Various | Not specified | Not specified | Low toxicity at doses up to 10 μM | [1] |
II. Experimental Protocols
The assessment of cytotoxicity and the efficacy of ATM inhibitors in sensitizing cancer cells to other treatments are determined through various in vitro and in vivo assays. The methodologies detailed below are fundamental to understanding the presented data.
A. Clonogenic Survival Assay
This assay is a gold-standard method to determine the long-term reproductive viability of cells after treatment.
-
Cell Seeding: Exponentially growing cancer cells are harvested, counted, and seeded into multi-well plates at a density that allows for the formation of individual colonies.
-
Treatment: Cells are exposed to a cytotoxic agent (e.g., etoposide, doxorubicin, or X-irradiation) with or without the ATM inhibitor (e.g., KU-59403 at 1.0 μM) for a specified duration, typically 16 hours.[2] Control groups include cells treated with a vehicle (e.g., 0.5% DMSO) or the ATM inhibitor alone.
-
Incubation: After treatment, the drug-containing medium is removed, and cells are washed and incubated in a fresh medium for a period that allows for colony formation (typically 10-14 days).
-
Colony Staining and Counting: Colonies are fixed and stained with a solution like crystal violet. Colonies containing at least 50 cells are then counted.
-
Survival Fraction Calculation: The survival fraction is calculated as the ratio of the number of colonies formed after treatment to the number of colonies formed in the control group, adjusted for the plating efficiency.
B. Cell Viability Assays (e.g., MTT, WST-1)
These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with the compound of interest at various concentrations for a defined period (e.g., 48 hours).
-
Reagent Incubation: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well.[4] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt into a colored formazan (B1609692) product.[4]
-
Signal Quantification: The formazan product is solubilized, and the absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]
III. Signaling Pathways and Experimental Workflow
The efficacy of ATM inhibitors is rooted in their ability to disrupt the DNA damage response (DDR) pathway, thereby preventing cancer cells from repairing DNA lesions induced by genotoxic agents.
A. ATM-Mediated DNA Damage Response Pathway
ATM kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs).[2] Upon activation, ATM phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. Inhibition of ATM prevents these downstream signaling events, leading to the accumulation of DNA damage and subsequent cell death.
Caption: ATM Signaling Pathway Inhibition.
B. General Experimental Workflow for Cytotoxicity Analysis
The process of evaluating the cytotoxic effects of a compound like an ATM inhibitor in different cancer cell lines follows a standardized workflow from cell culture to data analysis.
Caption: Experimental Workflow for Cytotoxicity.
IV. Conclusion
The preclinical data for KU-series ATM inhibitors strongly support their role as potent sensitizers to conventional cancer therapies that induce DNA double-strand breaks. While direct cytotoxic data for this compound is not widely available in the reviewed literature, the consistent performance of its analogues, such as KU-59403, KU-55933, and KU-60019, across different cancer types, including colon and brain cancers, highlights the therapeutic potential of targeting the ATM kinase. The methodologies and pathways described herein provide a foundational framework for researchers and drug developers to design and interpret studies aimed at further exploring the clinical utility of this class of compounds. Further investigation into the specific cytotoxic profile of this compound is warranted to fully understand its potential within the landscape of ATM inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ATM inhibitor KU-55933 suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Synergistic Power Unleashed: A Comparative Guide to DNA Repair Inhibitors in Combination with DNA Damaging Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of DNA repair inhibitors, specifically Ku inhibitors and PARP inhibitors, with various DNA damaging agents. This analysis is supported by experimental data to inform preclinical research and guide the development of more effective cancer therapies.
The targeting of DNA damage response (DDR) pathways has emerged as a promising strategy in oncology. By inhibiting key DNA repair proteins, cancer cells can be rendered more susceptible to the cytotoxic effects of traditional DNA damaging agents. This guide focuses on two critical classes of DDR inhibitors: Ku inhibitors, which block the non-homologous end joining (NHEJ) pathway, and Poly (ADP-ribose) polymerase (PARP) inhibitors, which primarily impede base excision repair (BER) and trap PARP on DNA.
This guide will delve into the synergistic interactions of these inhibitors with mechanistically distinct DNA damaging agents, including the alkylating agent temozolomide (B1682018), the platinum-based drug cisplatin (B142131), the radiomimetic antibiotic bleomycin, and ionizing radiation (IR).
Quantitative Analysis of Synergistic Effects
The synergistic potential of combining DNA repair inhibitors with DNA damaging agents has been quantified across various cancer cell lines. The following tables summarize key findings, including IC50 values (the concentration of a drug that gives a half-maximal inhibitory response) and Combination Index (CI) values, where a CI less than 1 indicates synergy.
Table 1: Synergistic Effects of Ku Inhibitors with DNA Damaging Agents
| Ku Inhibitor | DNA Damaging Agent | Cell Line | IC50 (Inhibitor Alone) | IC50 (Combination) | Combination Index (CI) | Reference |
| KU-57788 (NU7441) | Ionizing Radiation | H1299 (Lung) | 0.3 µM (non-toxic) | Radio-sensitization observed | Not explicitly calculated | [1][2] |
| KU-57788 (NU7441) | Doxorubicin | SW620, LoVo (Colon) | - | Increased G2-M accumulation | Not explicitly calculated | [3] |
| Ku-DBi 3392 | Bleomycin | H460 (Lung) | - | Increased sensitivity | Synergy confirmed by isobologram | [4] |
| Ku-DBi 3392 | Ionizing Radiation | A549, H23 (Lung) | - | Increased sensitivity | Synergy confirmed by Bliss independence | [4] |
Table 2: Synergistic Effects of PARP Inhibitors with DNA Damaging Agents
| PARP Inhibitor | DNA Damaging Agent | Cell Line | IC50 (Inhibitor Alone) | IC50 (Combination) | Combination Index (CI) | Reference |
| Olaparib | Temozolomide | U-CH1 (Chordoma) | - | IC50 of TMZ reduced | < 1.0 | [5] |
| Olaparib | Cisplatin | A549 (Lung) | - | Enhanced cytotoxicity | < 0.8 | [6] |
| Veliparib | Cisplatin | Bladder Cancer Cells | Not effective alone at high conc. | Synergistic reduction in survival | - | [7] |
| Niraparib | Cisplatin | Bladder Cancer Cells | Effective as single agent | Synergistic reduction in survival | - | [7] |
| Talazoparib | Cisplatin | Bladder Cancer Cells | Effective as single agent | Synergistic reduction in survival | - | [7] |
| Olaparib | Temozolomide | Ewing's Sarcoma Cells | - | Enhanced sensitivity | < 1.0 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key experiments cited in the evaluation of synergistic effects.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[9]
-
Drug Treatment: Treat cells with the DNA repair inhibitor, the DNA damaging agent, or the combination at various concentrations. Include a vehicle-treated control group. Incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate at 37°C for 4 hours.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[9]
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival.
-
Cell Seeding: Seed a predetermined number of cells (typically 200-1000 cells/well, optimized for each cell line) into 6-well plates. Allow cells to attach overnight.[10]
-
Drug Treatment: Treat the cells with the indicated agents for a specified duration (e.g., 24 hours).
-
Colony Formation: After treatment, wash the cells with PBS and add fresh, drug-free medium. Incubate the plates for 10-15 days to allow for colony formation.[11]
-
Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution such as 4% paraformaldehyde or methanol:acetic acid (3:1).[10] Stain the colonies with 0.5% crystal violet solution.[10]
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).[12]
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the effect of the treatment.[10]
Western Blotting for DNA Damage Response Proteins
This technique is used to detect and quantify specific proteins involved in the DNA damage response.
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer to extract total protein.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., γH2AX, cleaved PARP, p-ATM) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
Visualizing the Mechanisms of Synergy
To better understand the underlying biological processes, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of synergy between DNA repair inhibitors and DNA damaging agents.
Caption: General experimental workflow for confirming synergistic effects.
Concluding Remarks
The evidence presented in this guide strongly supports the synergistic interaction between DNA repair inhibitors and various DNA damaging agents. Both Ku inhibitors and PARP inhibitors have demonstrated the ability to significantly enhance the cytotoxicity of conventional cancer therapies in preclinical models. This synergy is largely attributed to the creation of a synthetic lethal environment where the inhibition of a key DNA repair pathway, in conjunction with exogenously induced DNA damage, leads to an overwhelming level of genomic instability that cancer cells cannot overcome.
The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers aiming to explore and validate these combination therapies. Further investigation into the specific molecular determinants of sensitivity and resistance to these combinations will be crucial for their successful clinical translation and for personalizing cancer treatment.
References
- 1. KU-57788 | DNA-PK | CRISPR/Cas9 | TargetMol [targetmol.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Impact of Optimized Ku–DNA Binding Inhibitors on the Cellular and In Vivo DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of PARP inhibitor and temozolomide to suppress chordoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic interaction between cisplatin and PARP inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP inhibitors chemopotentiate and synergize with cisplatin to inhibit bladder cancer cell survival and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinations of PARP Inhibitors with Temozolomide Drive PARP1 Trapping and Apoptosis in Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Clonogenic Assay [bio-protocol.org]
- 13. bio-rad.com [bio-rad.com]
- 14. genetex.com [genetex.com]
- 15. Western blot protocol | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of KU-0058684: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper handling and disposal of KU-0058684, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety, minimize environmental impact, and maintain regulatory compliance. Given the potent nature of this compound, it should be handled as a potentially hazardous substance.
Chemical and Physical Properties
A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following table summarizes key quantitative and qualitative data extrapolated from information on the MedChemExpress product page and general knowledge of similar PARP inhibitors. This information is crucial for risk assessment and proper handling.
| Property | Data | Source |
| Molecular Formula | C₂₁H₁₉FN₄O₃ | MedChemExpress |
| Molecular Weight | 406.40 g/mol | MedChemExpress |
| Appearance | Crystalline solid | General for small molecule inhibitors |
| Storage Temperature | -20°C | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
| Hazard Classification | Assumed to be toxic if swallowed, may cause skin and eye irritation, and may have reproductive toxicity. | General for PARP inhibitors |
Experimental Protocols
Detailed experimental protocols for the use of this compound as a PARP-1 inhibitor with an IC₅₀ of 3.2 nM are available from various research publications. It is crucial to consult the specific experimental designs relevant to your research. The primary mechanism of action involves the inhibition of PARP-1, which significantly reduces the repair of DNA double-strand breaks.
Disposal Procedures
The following step-by-step protocol must be followed for the disposal of this compound and any associated contaminated materials. The primary method for the disposal of potent chemical waste is incineration by a licensed hazardous waste management vendor.[1]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the first critical step.[1]
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof hazardous waste container for all this compound waste. The container should be made of a material compatible with the waste.
-
Grossly Contaminated Solids: Unused neat compound, heavily contaminated gloves, weigh boats, and bench paper should be collected in the designated hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Step 2: Labeling and Storage
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., concentration, date).[1]
-
Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area. The storage area should be away from incompatible materials.
Step 3: Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste management company.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[1]
-
Do Not Dispose in Regular Trash: Do not dispose of solid waste contaminated with this compound in the regular trash.
Step 4: Decontamination of Laboratory Equipment
-
Gross Decontamination: Remove any visible residue of this compound from equipment surfaces using a cloth or paper towel dampened with a suitable solvent (e.g., DMSO followed by ethanol). Dispose of the cleaning materials as hazardous waste.
-
Thorough Cleaning: After gross decontamination, wash the equipment with an appropriate laboratory detergent and rinse thoroughly with water.
Signaling Pathway and Disposal Workflow
The following diagrams illustrate the PARP signaling pathway and the logical workflow for the proper disposal of this compound.
Caption: PARP-1 Signaling Pathway Inhibition by this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Handling Protocols for Potent Kinase Inhibitors: A General Guide Applicable to KU-0058684
Absence of specific data for KU-0058684 necessitates treating it as a potent, hazardous compound. All personnel must adhere to the following safety and handling procedures.
This guide provides a comprehensive framework for the safe handling and disposal of potent kinase inhibitors, with direct applicability to this compound in the absence of a specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals are advised to implement these protocols to ensure personal safety and minimize environmental impact. The following procedures are based on established best practices for managing hazardous chemical compounds in a laboratory setting.
Immediate Safety and Logistical Information
All operations involving this compound must be conducted under the assumption that the compound is highly potent and potentially hazardous. A designated work area within a certified chemical fume hood is mandatory for all handling of the solid compound and its solutions.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined in the table below. This equipment must be worn at all times when in the designated handling area.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact and absorption. The outer glove should be changed immediately upon suspected contamination. |
| Eye Protection | Chemical splash goggles and a face shield | Protects eyes and face from splashes of liquids and airborne particles. |
| Lab Coat | Disposable, solid-front, cuffed lab coat | Protects personal clothing and skin from contamination. Should be disposed of as hazardous waste after use. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | Essential when handling the powdered form to prevent inhalation of fine particles. |
| Shoe Covers | Disposable shoe covers | Prevents the tracking of contaminants out of the designated work area. |
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small powder spills, gently cover with a damp paper towel to avoid creating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand). All cleanup materials must be treated as hazardous waste. |
Operational Plan: Step-by-Step Handling Protocol
The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
